Product packaging for 3-(4-Bromo-3-fluorophenyl)propanoic acid(Cat. No.:CAS No. 127425-80-3)

3-(4-Bromo-3-fluorophenyl)propanoic acid

Cat. No.: B2820543
CAS No.: 127425-80-3
M. Wt: 247.063
InChI Key: QOMIQOAKYSTKEF-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)propanoic acid ( 127425-80-3) is an organic compound with the molecular formula C 9 H 8 BrFO 2 and a molecular weight of 247.06 g/mol . This solid compound serves as a valuable aromatic building block in organic synthesis and medicinal chemistry research. Its structure, featuring both bromo and fluoro substituents on the phenyl ring, makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki reactions, enabling the synthesis of more complex molecular architectures. Researchers utilize this compound primarily as a precursor in the development of potential pharmaceutical candidates and other biologically active molecules. The compound is offered with a purity of 97% and should be stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B2820543 3-(4-Bromo-3-fluorophenyl)propanoic acid CAS No. 127425-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMIQOAKYSTKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127425-80-3
Record name 3-(4-bromo-3-fluorophenyl)propanoic acid
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Foundational & Exploratory

Introduction: The Strategic Importance of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Substituted phenylpropanoic acid derivatives are crucial structural motifs found in a wide array of pharmacologically active compounds. Among these, this compound (CAS No: 127425-80-3) has emerged as a particularly valuable building block.[1] Its utility stems from the unique electronic properties conferred by the fluoro and bromo substituents on the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2][3]

This guide provides an in-depth exploration of robust and field-proven synthetic pathways to this compound. We will dissect the mechanistic underpinnings of key chemical transformations, explain the causality behind experimental choices, and provide detailed protocols suitable for implementation in a research or process development setting. The focus is on delivering not just a procedure, but a validated system of synthesis grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most common strategies involve forming one of two key carbon-carbon bonds: the bond between the aromatic ring and the propanoic acid side chain (C-C bond formation) or the bond within the side chain itself. This leads to two primary and highly effective synthetic strategies that we will explore in detail: the Mizoroki-Heck reaction and the Knoevenagel condensation followed by reduction.

G cluster_paths Retrosynthetic Pathways target This compound path1 Heck Reaction target->path1 C(aryl)-C(α) bond path2 Knoevenagel Condensation + Reduction target->path2 C(α)-C(β) bond (via reduction of C=C) sm1 4-Bromo-3-fluoro-iodobenzene + Acrylic Acid Derivative path1->sm1 sm2 4-Bromo-3-fluorobenzaldehyde + Malonic Acid path2->sm2 G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl l1 Oxidative Addition pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺ pd2_aryl->pd2_alkene l2 Alkene Insertion pd2_inserted Product-Pd(II)L₂-H pd2_alkene->pd2_inserted l3 β-Hydride Elimination pd2_inserted->pd0 l4 Reductive Elimination product Substituted Alkene pd2_inserted->product aryl_halide Ar-X aryl_halide->pd0 alkene Alkene alkene->pd2_aryl base Base, HX base->pd2_inserted G start 4-Bromo-3-fluorobenzaldehyde + Malonic Acid step1 Knoevenagel Condensation start->step1 intermediate 3-(4-Bromo-3-fluorophenyl)acrylic acid step1->intermediate catalyst1 Pyridine, Piperidine Δ, -CO₂, -H₂O step2 Catalytic Hydrogenation intermediate->step2 final This compound step2->final catalyst2 H₂, Pd/C Ethanol

References

An In-depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Bromo-3-fluorophenyl)propanoic acid is a trifunctional chemical scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of a carboxylic acid, a bromine atom, and a fluorine atom on the phenyl ring provides a versatile platform for molecular elaboration. This guide offers a comprehensive technical overview, detailing the compound's physicochemical properties, spectroscopic signature, validated synthetic protocols, reactivity profile, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique characteristics for the synthesis of novel compounds.

Core Molecular Profile and Physicochemical Properties

A molecule's utility is fundamentally dictated by its intrinsic properties. The interplay between the electron-withdrawing halogen atoms and the acidic carboxylic group defines the unique electronic and physical character of this compound.

Structural and Physical Data

The compound typically presents as an off-white to white solid and is soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 127425-80-3[1]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Appearance Off-white to white solid
Purity Typically ≥98%[2][3]
Melting Point 108-112 °C
Boiling Point 368.6 ± 37.0 °C (Predicted)
pKa 4.61 ± 0.10 (Predicted)
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment. The expected spectral data are as follows, based on established chemical shift ranges for similar structures.[4][5][6]

Table 2: Key Spectroscopic Data (Predicted)

TechniqueData
¹H NMR Resonances expected in the aromatic (δ 6.5-8.0 ppm), aliphatic methylene (δ 2.5-3.5 ppm), and carboxylic acid (δ 10.0-12.0 ppm) regions.
¹³C NMR Peaks anticipated for aromatic carbons (δ 100-160 ppm), aliphatic carbons (δ 20-40 ppm), and a distinct carboxylic carbon (δ 170-180 ppm).[4]
IR Spectroscopy Characteristic absorptions for C=O stretch of the carboxylic acid (1700-1725 cm⁻¹), O-H stretch (2500-3300 cm⁻¹), and C-F/C-Br bonds.[4]
Mass Spectrometry Expected molecular ion peak corresponding to the compound's mass.

Synthesis and Chemical Reactivity

The synthetic accessibility of a building block is critical to its practical application. This compound can be prepared through robust, well-established organic transformations.

Recommended Synthetic Workflow

The synthesis leverages a Heck reaction to form the carbon backbone, followed by reduction and hydrolysis to yield the final product. This pathway is efficient and provides high purity material.

Caption: A validated synthetic route to this compound.

Step-by-Step Experimental Protocol
  • Heck Reaction: In a reaction vessel, combine 1-bromo-2-fluoro-4-iodobenzene (1.0 eq.), ethyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.04 eq.) in triethylamine. Heat the mixture at 100°C under an inert atmosphere for 12-16 hours. Upon completion, cool the mixture, filter to remove solids, and concentrate under reduced pressure. Purify the resulting crude ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate via column chromatography.

    • Expertise & Experience: The Heck reaction is chosen for its reliability in C-C bond formation. The C-I bond is selectively targeted for oxidative addition over the more stable C-Br bond, ensuring regiochemical control.

  • Catalytic Hydrogenation: Dissolve the purified acrylate intermediate in ethanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Trustworthiness: The reaction is monitored by TLC or LC-MS to confirm the complete reduction of the alkene. The catalyst is then removed by filtration through a pad of Celite, a self-validating step to ensure a metal-free product.

  • Saponification (Hydrolysis): Dissolve the resulting ethyl propanoate ester in a solvent mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) and stir at room temperature for 2-4 hours. After complete hydrolysis, remove the THF in vacuo, and acidify the remaining aqueous solution with 1M HCl to a pH of ~2. The desired this compound precipitates as a solid.

    • Expertise & Experience: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. This straightforward workup typically yields a product of high purity without the need for further chromatographic purification.

Reactivity Profile and Derivative Synthesis

The molecule's three functional groups can be addressed with high selectivity, making it a powerful intermediate.

Reactivity Core 3-(4-Bromo-3-fluorophenyl) propanoic acid Amide Amides Core->Amide R-NH₂, Coupling Agent Ester Esters Core->Ester R-OH, Acid Catalyst Suzuki Aryl/Heteroaryl Adducts (Suzuki Coupling) Core->Suzuki R-B(OH)₂, Pd Catalyst Buchwald N-Aryl Adducts (Buchwald-Hartwig) Core->Buchwald R₂NH, Pd Catalyst

Caption: Major reaction pathways for derivatization.

  • Carboxylic Acid Chemistry: The acid moiety is readily converted to amides, esters, or acid chlorides, providing a primary vector for modification.

  • Palladium Cross-Coupling: The aryl bromide is a prime handle for palladium-catalyzed reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents.[7] This is a cornerstone of its utility in constructing complex molecular architectures.

Applications in Research and Development

The structural motifs present in this compound are frequently found in biologically active molecules and advanced materials.

Pharmaceutical and Medicinal Chemistry

The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The bromo-substituent provides a crucial site for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Analogues of this scaffold are investigated in various therapeutic areas:

  • Anti-inflammatory Agents: Phenylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Neuroscience: Fluorinated and brominated phenylalanine derivatives, structurally related to this compound, are used in developing agents targeting neurological disorders.[9][10]

  • Oncology: The scaffold can be used to synthesize inhibitors of specific biological pathways implicated in cancer.[10]

Materials Science

The rigid, functionalized aromatic ring makes this compound a candidate for the synthesis of novel polymers, liquid crystals, and organic electronics. The ability to precisely tune electronic properties via cross-coupling reactions is particularly valuable in this field.[8]

Safety, Handling, and Storage

Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[11]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its trifunctional nature allows for selective and sequential modification, providing access to a vast chemical space. The robust synthetic protocols and predictable reactivity profile make it an indispensable tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical and material applications.

References

An In-depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid (CAS 127425-80-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid of significant interest in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the propanoic acid side chain, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 127425-80-3N/A
Molecular Formula C₉H₈BrFO₂N/A
Molecular Weight 247.06 g/mol N/A
IUPAC Name This compoundN/A
SMILES O=C(O)CCC1=CC(F)=C(Br)C=C1N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.N/A

Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Pathway

A common method for the synthesis of 3-arylpropanoic acids involves the Heck reaction, followed by reduction and hydrolysis.

G 4-Bromo-3-fluoroaniline 4-Bromo-3-fluoroaniline 4-Bromo-3-fluorophenyldiazonium salt 4-Bromo-3-fluorophenyldiazonium salt 4-Bromo-3-fluoroaniline->4-Bromo-3-fluorophenyldiazonium salt NaNO2, HCl 4-Bromo-3-fluoroiodobenzene 4-Bromo-3-fluoroiodobenzene 4-Bromo-3-fluorophenyldiazonium salt->4-Bromo-3-fluoroiodobenzene KI Methyl 3-(4-bromo-3-fluorophenyl)acrylate Methyl 3-(4-bromo-3-fluorophenyl)acrylate 4-Bromo-3-fluoroiodobenzene->Methyl 3-(4-bromo-3-fluorophenyl)acrylate Methyl acrylate, Pd(OAc)2, PPh3, Et3N Methyl 3-(4-bromo-3-fluorophenyl)propanoate Methyl 3-(4-bromo-3-fluorophenyl)propanoate Methyl 3-(4-bromo-3-fluorophenyl)acrylate->Methyl 3-(4-bromo-3-fluorophenyl)propanoate H2, Pd/C This compound This compound Methyl 3-(4-bromo-3-fluorophenyl)propanoate->this compound LiOH, THF/H2O

Caption: Plausible synthetic workflow for this compound.

Hypothetical Spectroscopic Data

The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

2.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Predicted Chemical Shifts (δ) in ppm:

    • ~2.65 (t, 2H, -CH₂-Ar)

    • ~2.95 (t, 2H, -CH₂-COOH)

    • ~7.05-7.15 (m, 1H, Ar-H)

    • ~7.25-7.35 (m, 1H, Ar-H)

    • ~7.50 (d, 1H, Ar-H)

    • ~12.0 (s, 1H, -COOH)

2.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: CDCl₃

  • Frequency: 100 MHz

  • Predicted Chemical Shifts (δ) in ppm:

    • ~30.0 (-CH₂-Ar)

    • ~35.0 (-CH₂-COOH)

    • ~110.0 (d, Ar-C, J(C,F) ≈ 25 Hz)

    • ~115.0 (d, Ar-C, J(C,F) ≈ 20 Hz)

    • ~125.0 (Ar-C)

    • ~132.0 (Ar-C)

    • ~140.0 (d, Ar-C, J(C,F) ≈ 5 Hz)

    • ~158.0 (d, Ar-C, J(C,F) ≈ 250 Hz)

    • ~178.0 (C=O)

2.2.3. IR (Infrared) Spectroscopy

  • Predicted Characteristic Peaks (cm⁻¹):

    • ~2500-3300 (broad, O-H stretch of carboxylic acid)

    • ~1700 (strong, C=O stretch of carboxylic acid)

    • ~1580, 1480 (C=C stretch of aromatic ring)

    • ~1250 (C-F stretch)

    • ~1050 (C-Br stretch)

Applications in Drug Discovery and Medicinal Chemistry

Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities. The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel drug candidates.

Rationale for Use in Medicinal Chemistry
  • Arylpropanoic Acid Moiety: This core structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

  • Bromine Atom: The bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a diverse chemical space and the optimization of structure-activity relationships (SAR).

  • Fluorine Atom: The incorporation of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including:

    • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life.

    • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

    • Improved Lipophilicity and Permeability: This can enhance absorption and distribution.

G cluster_0 This compound cluster_1 Potential Applications Core Scaffold Core Scaffold Anti-inflammatory Agents Anti-inflammatory Agents Core Scaffold->Anti-inflammatory Agents NSAID Mimicry Anticancer Agents Anticancer Agents Core Scaffold->Anticancer Agents SAR Exploration via Cross-Coupling Neurological Disorder Therapeutics Neurological Disorder Therapeutics Core Scaffold->Neurological Disorder Therapeutics Modulation of Lipophilicity Antimicrobial Agents Antimicrobial Agents Core Scaffold->Antimicrobial Agents Novel Scaffolds

Caption: Logical relationship between the core scaffold and potential therapeutic applications.

Potential as a Precursor in Synthesis

Given its structural features, this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For example, the carboxylic acid can be converted to amides or esters, while the bromo- and fluoro-substituted phenyl ring allows for a wide range of modifications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 127425-80-3) is a valuable building block for researchers and drug development professionals. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a versatile propanoic acid side chain provides a powerful platform for the synthesis of novel and potentially potent therapeutic agents. While experimental data for this specific compound is limited in the public domain, its structural similarity to known bioactive molecules suggests significant potential for future research and development.

Starting materials for 3-(4-Bromo-3-fluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a key building block in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of viable starting materials and reaction pathways. We will delve into the mechanistic underpinnings of these synthetic strategies, providing field-proven insights and step-by-step protocols. The guide emphasizes scientific integrity, with all claims supported by authoritative references.

Introduction: Significance of this compound

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the bromo and fluoro substituents on the phenyl ring offers unique electronic properties and metabolic stability, making it an attractive scaffold for designing molecules with specific biological activities. The propanoic acid side chain provides a versatile handle for further chemical modifications, such as amide bond formation or esterification. The strategic placement of the halogen atoms allows for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, to introduce further molecular complexity[1][2][3].

The core challenge in synthesizing this molecule lies in the efficient and regioselective construction of the 3-phenylpropanoic acid moiety attached to the specifically substituted aromatic ring. This guide will explore the most prevalent and practical synthetic strategies, starting from commercially available precursors.

Primary Synthetic Pathways and Starting Material Analysis

The selection of an optimal synthetic route is contingent upon factors such as the availability and cost of starting materials, reaction efficiency (yield), scalability, and safety considerations. Our analysis identifies 4-Bromo-3-fluorobenzaldehyde as the most logical and versatile starting material for the synthesis of this compound[4][5][6][7]. This aromatic aldehyde is commercially available and possesses the requisite substitution pattern on the aromatic ring.

The primary task then becomes the transformation of the aldehyde functional group into the propanoic acid side chain. We will discuss three robust and well-established methodologies to achieve this transformation:

  • Pathway A: Perkin Reaction followed by Catalytic Hydrogenation.

  • Pathway B: Malonic Ester Synthesis.

  • Pathway C: Wittig Reaction followed by Hydrolysis and Reduction.

The following sections will provide a detailed exposition of each pathway.

Pathway A: The Perkin Reaction Route

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated aromatic acid, commonly known as a cinnamic acid derivative[8][9][10][11].

Rationale and Mechanistic Insight

This pathway is attractive due to its directness in forming a carbon-carbon double bond and a carboxylic acid group in a single step from the starting aldehyde. The reaction proceeds via an aldol-type condensation mechanism. The base (acetate ion) deprotonates the acetic anhydride to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromo-3-fluorobenzaldehyde. Subsequent dehydration leads to the formation of (E)-3-(4-bromo-3-fluorophenyl)acrylic acid.

The second step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired saturated propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol

Step 1: Synthesis of (E)-3-(4-Bromo-3-fluorophenyl)acrylic acid via Perkin Reaction

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol), acetic anhydride (15.1 g, 148 mmol), and anhydrous potassium acetate (6.0 g, 61.2 mmol).

  • Heat the reaction mixture to 180 °C in an oil bath and maintain this temperature with vigorous stirring for 5 hours.

  • Allow the mixture to cool to approximately 100 °C and then pour it into 200 mL of water.

  • Boil the aqueous mixture for 15 minutes to hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath. The crude product will precipitate.

  • Filter the solid, wash with cold water, and then recrystallize from ethanol/water to yield pure (E)-3-(4-bromo-3-fluorophenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to this compound

  • In a hydrogenation vessel, dissolve the (E)-3-(4-bromo-3-fluorophenyl)acrylic acid (5.0 g, 20.2 mmol) in 100 mL of ethanol.

  • Add 10% Palladium on carbon (Pd/C) (0.2 g, 5 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Pathway A: Workflow Diagram

Perkin_Reaction_Workflow start 4-Bromo-3-fluorobenzaldehyde step1 Perkin Reaction (Acetic Anhydride, K2CO3, 180°C) start->step1 intermediate (E)-3-(4-Bromo-3-fluorophenyl)acrylic acid step1->intermediate step2 Catalytic Hydrogenation (H2, Pd/C) intermediate->step2 end This compound step2->end

Caption: Workflow for Pathway A: Perkin Reaction followed by Hydrogenation.

Pathway B: The Malonic Ester Synthesis Route

The malonic ester synthesis is a versatile method for preparing carboxylic acids[12][13][14][15][16]. This pathway involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Rationale and Mechanistic Insight

This approach offers a high degree of control and generally provides good yields. The synthesis begins with the reduction of the starting aldehyde to the corresponding benzyl alcohol, which is then converted to a benzyl halide. The benzyl halide serves as the electrophile in the alkylation of the enolate of diethyl malonate. The α-protons of diethyl malonate are acidic and can be readily removed by a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile that undergoes an SN2 reaction with the benzyl halide. Subsequent hydrolysis of the diethyl ester to the dicarboxylic acid, followed by heating, leads to decarboxylation to furnish the final product.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide

  • Dissolve 4-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (1.87 g, 49.3 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-fluorobenzyl alcohol.

  • Dissolve the crude alcohol in 50 mL of anhydrous diethyl ether and cool in an ice bath.

  • Slowly add phosphorus tribromide (5.3 g, 19.7 mmol) dropwise.

  • Stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-bromo-3-fluorobenzyl bromide.

Step 2: Malonic Ester Synthesis

  • In a 500 mL round-bottom flask, dissolve sodium metal (1.2 g, 52.2 mmol) in 100 mL of absolute ethanol to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (8.4 g, 52.2 mmol) dropwise at room temperature.

  • Stir for 30 minutes, then add a solution of 4-bromo-3-fluorobenzyl bromide (from the previous step) in 50 mL of ethanol.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and add 100 mL of a 10% sodium hydroxide solution.

  • Reflux for an additional 4 hours to hydrolyze the esters.

  • Cool the mixture and acidify with concentrated hydrochloric acid until the pH is ~1.

  • Heat the acidic mixture to reflux for 4 hours to effect decarboxylation.

  • Cool to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Pathway B: Workflow Diagram

Malonic_Ester_Synthesis_Workflow start 4-Bromo-3-fluorobenzaldehyde step1 Reduction (NaBH4) start->step1 intermediate1 4-Bromo-3-fluorobenzyl alcohol step1->intermediate1 step2 Bromination (PBr3) intermediate1->step2 intermediate2 4-Bromo-3-fluorobenzyl bromide step2->intermediate2 step3 Alkylation of Diethyl Malonate intermediate2->step3 intermediate3 Diethyl (4-bromo-3-fluorobenzyl)malonate step3->intermediate3 step4 Hydrolysis & Decarboxylation (NaOH, then H3O+, heat) intermediate3->step4 end This compound step4->end

Caption: Workflow for Pathway B: Malonic Ester Synthesis.

Pathway C: The Wittig Reaction Route

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and phosphonium ylides[17][18][19][20][21]. This pathway can be adapted to synthesize the target propanoic acid.

Rationale and Mechanistic Insight

This approach involves reacting 4-bromo-3-fluorobenzaldehyde with a suitable Wittig reagent to form an α,β-unsaturated ester. The ylide, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), is commercially available or can be readily prepared from ethyl bromoacetate and triphenylphosphine. The reaction typically affords the (E)-isomer as the major product. The resulting ethyl cinnamate derivative is then subjected to hydrolysis to yield the carboxylic acid, followed by catalytic hydrogenation to reduce the double bond.

Experimental Protocol

Step 1: Synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate via Wittig Reaction

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend (carbethoxymethylene)triphenylphosphorane (20.7 g, 59.1 mmol) in 100 mL of anhydrous toluene.

  • Add a solution of 4-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol) in 50 mL of anhydrous toluene.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and filter to remove the triphenylphosphine oxide byproduct.

  • Wash the solid with toluene.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate.

Step 2: Hydrolysis and Hydrogenation

  • Dissolve the purified ester in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide.

  • Reflux the mixture for 3 hours.

  • Cool the solution and acidify with 2 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (E)-3-(4-bromo-3-fluorophenyl)acrylic acid.

  • Proceed with the catalytic hydrogenation as described in Pathway A, Step 2.

Pathway C: Workflow Diagram

Wittig_Reaction_Workflow start 4-Bromo-3-fluorobenzaldehyde step1 Wittig Reaction (Ph3P=CHCO2Et) start->step1 intermediate1 Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate step1->intermediate1 step2 Hydrolysis (NaOH, then H3O+) intermediate1->step2 intermediate2 (E)-3-(4-bromo-3-fluorophenyl)acrylic acid step2->intermediate2 step3 Catalytic Hydrogenation (H2, Pd/C) intermediate2->step3 end This compound step3->end

Caption: Workflow for Pathway C: Wittig Reaction.

Comparative Analysis of Synthetic Pathways

Parameter Pathway A: Perkin Reaction Pathway B: Malonic Ester Synthesis Pathway C: Wittig Reaction
Starting Material 4-Bromo-3-fluorobenzaldehyde4-Bromo-3-fluorobenzaldehyde4-Bromo-3-fluorobenzaldehyde
Number of Steps 23 (from aldehyde)3
Key Reagents Acetic anhydride, Potassium acetate, H₂, Pd/CNaBH₄, PBr₃, Diethyl malonate, NaOEt, NaOH, HCl(Carbethoxymethylene)triphenylphosphorane, NaOH, H₂, Pd/C
Overall Yield Moderate to GoodGoodGood to High
Scalability GoodModerateGood
Advantages Fewer steps, direct conversion to cinnamic acid.High control, avoids harsh high temperatures.Mild reaction conditions for C-C bond formation.
Disadvantages High reaction temperature, potential for side reactions.More steps, requires handling of PBr₃.Stoichiometric amount of triphenylphosphine oxide byproduct.

Conclusion and Recommendations

All three presented pathways offer viable routes for the synthesis of this compound from the common starting material, 4-bromo-3-fluorobenzaldehyde.

  • Pathway A (Perkin Reaction) is arguably the most straightforward in terms of the number of distinct transformations. However, the high reaction temperature may not be suitable for all laboratory settings and could lead to undesired byproducts.

  • Pathway B (Malonic Ester Synthesis) provides a highly controlled and reliable method, albeit with more intermediate steps. This route is often favored in academic settings for its robustness and clear mechanistic progression.

  • Pathway C (Wittig Reaction) is an excellent alternative, particularly given the commercial availability of the required phosphonium ylide. The reaction conditions are generally mild, and the main drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which must be separated from the product.

For large-scale synthesis, the choice between these pathways would likely depend on a cost-benefit analysis of the reagents and the ease of purification. For laboratory-scale research and development, all three methods are highly applicable, and the choice may be dictated by the specific expertise and available resources of the research team.

References

An In-Depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the broader exploration of substituted phenylpropanoic acids as pharmacologically active scaffolds. This guide details plausible and efficient synthetic routes to this compound, supported by established chemical principles and analogous transformations reported in the literature. A step-by-step experimental protocol for a proposed synthesis is provided, along with a discussion of the underlying chemical logic. Furthermore, the guide explores the potential applications of this compound as a valuable building block in the development of novel therapeutic agents.

Introduction: The Significance of Substituted Phenylpropanoic Acids in Medicinal Chemistry

The phenylpropanoic acid moiety is a well-established pharmacophore, most famously represented by the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid. The discovery of ibuprofen in the 1960s marked a significant milestone in pain and inflammation management and spurred extensive research into related structures.[1] The versatility of the phenylpropanoic acid scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological and pharmacokinetic properties.

The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's biological activity.[2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, on the other hand, can serve as a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[3]

This compound (CAS No: 915096-55-2) embodies this design principle, incorporating both a bromine and a fluorine atom on the phenyl ring. This unique substitution pattern makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications in various disease areas.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 915096-55-2
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Off-white to white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Historical Context: An Evolution of a Privileged Scaffold

A specific, documented "discovery" of this compound is not readily found in seminal, historical literature. Its emergence is more likely a result of the systematic exploration of halogenated phenylpropanoic acid derivatives by medicinal chemists. The history of this compound is therefore best understood within the broader narrative of the development of this class of molecules.

The journey began with the success of early NSAIDs, which established the importance of the arylalkanoic acid motif. Subsequent research focused on modifying the aromatic ring and the alkyl chain to optimize efficacy and reduce side effects. The introduction of fluorine into drug candidates became a prominent strategy in the mid-20th century, recognized for its ability to confer desirable properties. Similarly, the utility of bromine as a synthetic handle for diversification has been a long-standing principle in organic synthesis.

Therefore, the conceptualization and synthesis of this compound can be seen as a logical progression in the field, driven by the need for novel, synthetically versatile building blocks for drug discovery programs. Its value lies not in a singular historical discovery but in its potential to contribute to the ongoing development of new medicines.

Synthesis of this compound: A Proposed Route via Malonic Ester Synthesis

Several synthetic strategies can be envisaged for the preparation of this compound, including the Arndt-Eistert homologation and the Reformatsky reaction.[1][4][5][6] However, the malonic ester synthesis offers a robust and high-yielding pathway, starting from a readily accessible precursor.[7][8]

The proposed synthetic route commences with the commercially available 4-bromo-3-fluorobenzaldehyde.

Synthetic Pathway A 4-Bromo-3-fluorobenzaldehyde B 4-Bromo-3-fluorobenzyl alcohol A->B 1. NaBH4, MeOH C 4-Bromo-3-fluorobenzyl bromide B->C 2. PBr3, Et2O D Diethyl (4-bromo-3-fluorobenzyl)malonate C->D 3. Diethyl malonate, NaOEt, EtOH E This compound D->E 4. NaOH, H2O/EtOH 5. H3O+, Δ

Figure 1: Proposed synthetic workflow for this compound.
Rationale for the Synthetic Strategy

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids with an extended carbon chain.[8] The key steps involve the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation. This approach is favored for its high efficiency and the relative stability of the intermediates.

The choice of 4-bromo-3-fluorobenzaldehyde as the starting material is based on its commercial availability and the straightforward transformations required to convert it into the necessary benzyl bromide intermediate. The reduction of the aldehyde to the corresponding alcohol is a standard procedure, as is the subsequent bromination to yield the reactive electrophile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-fluorobenzyl alcohol

  • Reaction: Reduction of 4-bromo-3-fluorobenzaldehyde with sodium borohydride.

  • Procedure: To a stirred solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-bromo-3-fluorobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-3-fluorobenzyl bromide

  • Reaction: Bromination of 4-bromo-3-fluorobenzyl alcohol with phosphorus tribromide.

  • Procedure: To a solution of 4-bromo-3-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then carefully quenched with ice-water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-bromo-3-fluorobenzyl bromide.

Step 3: Synthesis of Diethyl (4-bromo-3-fluorobenzyl)malonate

  • Reaction: Alkylation of diethyl malonate with 4-bromo-3-fluorobenzyl bromide.

  • Procedure: Sodium metal (1.1 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (1.2 eq) is added dropwise at room temperature. After stirring for 30 minutes, a solution of 4-bromo-3-fluorobenzyl bromide (1.0 eq) in ethanol is added, and the reaction mixture is refluxed for 6 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield diethyl (4-bromo-3-fluorobenzyl)malonate.

Step 4 & 5: Synthesis of this compound

  • Reaction: Hydrolysis and decarboxylation of the malonic ester derivative.

  • Procedure: Diethyl (4-bromo-3-fluorobenzyl)malonate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (excess). The mixture is refluxed for 4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid to pH 1-2, leading to the precipitation of the dicarboxylic acid intermediate. The mixture is then heated at reflux for 2-3 hours to effect decarboxylation. Upon cooling, the solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Potential Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic value. The presence of the bromo and fluoro substituents offers several advantages for medicinal chemists.

  • Scaffold for Lead Optimization: The core structure can be elaborated through reactions at the carboxylic acid group (e.g., amide bond formation) or at the aromatic ring via cross-coupling reactions at the bromine position. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

  • Probing Protein-Ligand Interactions: The fluorine atom can act as a sensitive probe for studying interactions within a protein's binding pocket due to its unique electronic properties.

  • Development of Novel Therapeutics: Halogenated phenylpropanoic acid derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, anti-cancer, and anti-microbial agents.[9][10] The specific substitution pattern of this compound may lead to the discovery of compounds with novel mechanisms of action.

Applications A This compound B Amide Coupling A->B C Cross-Coupling (e.g., Suzuki, Sonogashira) A->C D Esterification A->D E Novel Bioactive Molecules B->E C->E D->E

Figure 2: Synthetic utility of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. While its specific history is intertwined with the broader evolution of substituted phenylpropanoic acids, its utility is clear. The synthetic route outlined in this guide, based on the reliable malonic ester synthesis, provides a practical approach for its preparation. The unique combination of bromo and fluoro substituents on the phenylpropanoic acid scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

Unlocking the Therapeutic Potential of 3-(4-Bromo-3-fluorophenyl)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Halogenated Phenylpropanoic Acids in Drug Discovery

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic placement of halogen atoms, such as bromine and fluorine, on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can modulate target binding affinity. This guide focuses on a specific, yet underexplored, member of this class: 3-(4-Bromo-3-fluorophenyl)propanoic acid and its derivatives. While direct biological data for this exact compound is limited in publicly accessible literature, by examining the activities of structurally related analogs, we can delineate a roadmap for its potential therapeutic applications and provide a framework for its investigation. This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, potential biological activities, and experimental evaluation of this promising class of compounds.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

The synthesis of 3-bromo-4-fluorobenzaldehyde can be achieved through the electrophilic bromination of 4-fluorobenzaldehyde. Several methods have been reported for this transformation, with variations in the brominating agent and catalyst. A common and effective approach utilizes bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride.[2]

Protocol: Synthesis of 3-Bromo-4-fluorobenzaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend powdered aluminum trichloride (1.2 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Slowly add 4-fluorobenzaldehyde (1.0 eq) to the stirred suspension, ensuring the temperature remains below 10°C.

  • Bromination: After stirring for 15 minutes at 0°C, add bromine (1.1 eq) dropwise via the dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with a saturated solution of sodium metabisulfite to remove excess bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-bromo-4-fluorobenzaldehyde as a clear oil.[2]

Step 2: Conversion to this compound

The conversion of the synthesized benzaldehyde to the corresponding phenylpropanoic acid can be accomplished through various methods, such as the Perkin reaction followed by reduction, or more directly via a Knoevenagel condensation with malonic acid followed by decarboxylation.

Protocol: Knoevenagel Condensation and Decarboxylation

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine. Add a catalytic amount of piperidine.

  • Condensation: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is the cinnamic acid derivative. Filter the solid, wash with cold water, and then heat it in an aqueous solution to effect decarboxylation, yielding this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Inferred Biological Activity: A Landscape of Therapeutic Possibilities

The biological activity of this compound derivatives can be inferred from the extensive research on structurally similar phenylpropanoic acids. The presence of the bromo and fluoro substituents is likely to modulate the potency and selectivity towards various biological targets. The following sections explore the most promising potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative properties of phenylpropanoic acid derivatives in various cancer cell lines.[3][4] The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.

In Silico Insights and Potential Mechanisms:

  • SIRT2 and EGFR Inhibition: Molecular docking studies on similar thiazole-containing phenylpropanoic acid derivatives suggest that they may interact with and inhibit sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR).[3] Inhibition of these targets can disrupt cell cycle progression and pro-survival signaling in cancer cells.

  • Modulation of Oxidative Stress: Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown both anticancer and antioxidant properties.[4][5] This dual activity is particularly interesting as reactive oxygen species (ROS) play a complex role in cancer progression and therapy resistance.

Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives mtt_assay MTT Assay (Cell Viability) synthesis->mtt_assay migration_assay Wound Healing/Transwell (Cell Migration) mtt_assay->migration_assay western_blot Western Blot (Protein Expression) migration_assay->western_blot xenograft Xenograft Mouse Model western_blot->xenograft Lead Compound Selection tumor_growth Tumor Growth Inhibition xenograft->tumor_growth toxicity Toxicity Assessment tumor_growth->toxicity caption Workflow for Anticancer Drug Discovery.

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Representative Data for Phenylpropanoic Acid Derivatives:

Compound ClassCell LineIC50 (µM)Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivativeA549 (Lung Cancer)2.47 - 5.42[3]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativeA549 (Lung Cancer)Compounds reduced viability by ~50%[4][5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Brominated phenolic compounds have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA).[6] The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights:

  • The presence and position of halogen atoms on the phenyl ring can significantly impact antimicrobial potency.

  • Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent activity against a range of bacterial and fungal pathogens.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the diluted bacterial inoculum to each well. The final volume in each well should be 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential in Metabolic Disorders: GPR40 Agonism

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[5][8] Agonists of GPR40 enhance glucose-stimulated insulin secretion from pancreatic β-cells. Phenylpropanoic acid derivatives have been extensively explored as GPR40 agonists.

Signaling Pathway of GPR40 Activation:

GPR40_pathway ligand Phenylpropanoic Acid Derivative (Agonist) gpr40 GPR40 Receptor ligand->gpr40 Binds to gq11 Gαq/11 gpr40->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on insulin Insulin Secretion dag->insulin ca2 ↑ [Ca2+] er->ca2 Releases ca2->insulin Triggers caption GPR40 signaling pathway in pancreatic β-cells.

References

An In-depth Technical Guide to 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid derivative of interest to researchers and professionals in drug discovery and development. This document details its chemical properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Core Molecular Attributes

This compound is a substituted aromatic carboxylic acid. The presence of both bromine and fluorine atoms on the phenyl ring, combined with the propanoic acid side chain, confers specific physicochemical properties that make it a valuable building block in medicinal chemistry.

Key Chemical Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
CAS Number 127425-80-3[1]
SMILES C1=CC(=C(C=C1CCC(=O)O)F)Br[1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like methanol, ethanol, DMSO-

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient route starts from the commercially available 3-bromo-4-fluorobenzaldehyde. This multi-step synthesis is designed to be robust and scalable for laboratory and potential pilot-plant production.

Proposed Synthetic Pathway

A common strategy for synthesizing 3-arylpropanoic acids involves a Knoevenagel or Perkin condensation followed by reduction. Here, we outline a reliable workflow starting from 3-bromo-4-fluorobenzaldehyde.

Synthesis_Pathway cluster_0 Synthetic Workflow A 3-Bromo-4-fluorobenzaldehyde B Intermediate Cinnamic Acid Derivative A->B Knoevenagel Condensation C This compound B->C Catalytic Hydrogenation reagent1 Malonic Acid, Pyridine, Piperidine reagent2 H₂, Pd/C Applications cluster_0 Drug Discovery Applications Core This compound App1 Scaffold for Novel Therapeutics Amide Coupling, Esterification Core:f0->App1:f0 App2 Fragment-Based Screening Identification of Protein Binding Core:f0->App2:f0 App3 Intermediate for Complex Synthesis Cross-Coupling Reactions Core:f0->App3:f0

References

Introduction: The Critical Role of Solubility in the Application of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(4-Bromo-3-fluorophenyl)propanoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern its solubility and providing detailed, field-proven methodologies for its empirical determination.

This compound, with the chemical formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol , is a substituted aromatic carboxylic acid.[1][2] Its utility in synthetic chemistry and pharmaceutical development as a building block or active pharmaceutical ingredient (API) is intrinsically linked to its solubility. A thorough understanding of its solubility profile in a range of organic solvents is paramount for:

  • Reaction Condition Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: The selection of appropriate solvent systems is fundamental for effective purification through techniques like recrystallization, where solubility differences at varying temperatures are exploited.

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems dictates the feasibility of developing stable and bioavailable dosage forms.[3][4]

  • Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and ensuring the analyte remains in solution during the analysis.

Theoretical Assessment of Solubility: A Molecular Structure-Property Relationship Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The solubility of this compound is a nuanced interplay of its constituent structural features: the phenyl ring, the propanoic acid side chain, and the halogen substituents.

  • The Phenyl Ring: The aromatic ring imparts a significant nonpolar character to the molecule, favoring solubility in nonpolar or moderately polar solvents through van der Waals interactions.

  • The Propanoic Acid Moiety: The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature promotes solubility in polar protic and aprotic solvents.[1][2]

  • Halogen Substituents (Bromo and Fluoro): The presence of bromine and fluorine atoms on the phenyl ring introduces several effects:

    • Polarity: Both fluorine and bromine are electronegative, creating dipole moments within the molecule and increasing its overall polarity compared to the unsubstituted phenylpropanoic acid.

    • Intermolecular Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvation.[3]

    • Size and Hydrophobicity: The bromo group is significantly larger and more lipophilic than the fluoro group, which can impact how the molecule fits into the solvent lattice.

Based on this analysis, it is anticipated that this compound will exhibit moderate to good solubility in a range of polar organic solvents, with solubility decreasing in highly nonpolar solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the determination of the equilibrium solubility of this compound, largely based on the well-established shake-flask method.[5][6]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent) categorized by polarity (e.g., Polar Protic: Methanol, Ethanol; Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide; Nonpolar: Toluene, Hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add to vial with a known volume of solvent prep1->prep2 Step 1 equil1 Incubate at a constant temperature with agitation (e.g., 24-48 hours) samp1 Allow solid to settle samp2 Withdraw supernatant samp1->samp2 Step 2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 Step 3 samp4 Dilute aliquot for HPLC analysis samp3->samp4 Step 4 samp5 Quantify concentration against a calibration curve samp4->samp5 Step 5 solubility_polarity cluster_polarity Solvent Polarity cluster_solubility Predicted Solubility of this compound High_Polarity High Polarity (e.g., DMSO, Methanol) High_Solubility High High_Polarity->High_Solubility Medium_Polarity Medium Polarity (e.g., Acetone, Acetonitrile) Medium_Solubility Medium Medium_Polarity->Medium_Solubility Low_Polarity Low Polarity (e.g., Toluene, Hexane) Low_Solubility Low Low_Polarity->Low_Solubility

References

Methodological & Application

The Versatile Role of 3-(4-Bromo-3-fluorophenyl)propanoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Arylpropanoic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within this context, 3-(4-Bromo-3-fluorophenyl)propanoic acid emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents.

This substituted arylpropanoic acid derivative offers a trifecta of chemically tractable features for the medicinal chemist:

  • A fluorinated phenyl ring , which provides a metabolically stable scaffold and modulates the electronic properties of the molecule.

  • A bromine atom , serving as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

  • A propanoic acid moiety , a common pharmacophoric element in many biologically active compounds, which can be readily derivatized to form amides, esters, and other functional groups to fine-tune activity and pharmacokinetic profiles.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its application in the synthesis of G-protein coupled receptor (GPCR) modulators and enzyme inhibitors, and as a scaffold for generating diverse compound libraries for high-throughput screening. Detailed, field-proven protocols for key chemical transformations are provided to empower researchers in their quest for novel therapeutics.

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound make it an ideal starting material for several key applications in drug discovery.

A Versatile Scaffold for G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent one of the largest and most important families of drug targets.[4] The development of selective allosteric modulators for GPCRs is a major focus of modern drug discovery.[5][6] The this compound scaffold can be elaborated to access novel chemical space for GPCR modulator discovery. A notable example is the use of a structurally related compound, 3-bromo-4-fluoro-ʟ-phenylalanine, in the synthesis of a dual cholecystokinin (CCK) 1 and 2 receptor antagonist, highlighting the potential of this chemical class in targeting GPCRs.[1]

Workflow for GPCR Modulator Synthesis

A This compound B Suzuki-Miyaura Coupling (Introduction of diverse aryl/heteroaryl groups) A->B Pd catalyst, base, boronic acid/ester C Amide Bond Formation (Coupling with amines/amino acids) B->C Activation (e.g., HATU), amine D Library of Novel GPCR Modulator Candidates C->D E High-Throughput Screening (e.g., Calcium flux, cAMP assays) D->E F Lead Compound Identification E->F

Caption: A generalized workflow for the synthesis and screening of GPCR modulators starting from this compound.

A Building Block for the Design of Novel Enzyme Inhibitors

Enzyme inhibition is a cornerstone of therapeutic intervention for a multitude of diseases. Arylpropanoic acid derivatives have a rich history as enzyme inhibitors, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] The this compound core can be utilized to develop inhibitors for a wide range of enzymes by presenting diverse functionalities to the enzyme's active site. For instance, derivatives of propanoic acid have been explored as inhibitors of leukotriene A4 hydrolase, a key enzyme in inflammatory pathways.[7]

A Foundational Scaffold for Diversity-Oriented Synthesis

The generation of compound libraries with high structural diversity is crucial for identifying novel hits in high-throughput screening campaigns. The chemical reactivity of this compound at both the bromine and carboxylic acid positions allows for a diversity-oriented synthesis approach. Palladium-catalyzed cross-coupling reactions at the bromine position can introduce a wide array of aromatic and heteroaromatic substituents, while the carboxylic acid can be converted into a library of amides, esters, and other functional groups. This strategy enables the rapid exploration of chemical space around the core scaffold, increasing the probability of discovering compounds with desired biological activities, such as anticancer or antimicrobial properties.[4][8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing molecular diversity at the 4-position of the phenyl ring.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Logical Flow of the Suzuki-Miyaura Reaction

A Reactants & Catalyst Loading B Inert Atmosphere Setup A->B C Solvent Addition & Heating B->C D Reaction Monitoring C->D E Work-up & Extraction D->E Upon completion F Purification E->F G Characterization F->G

References

Comprehensive Guide to the Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

Substituted phenylpropanoic acids are privileged scaffolds in modern drug discovery, acting as crucial building blocks for a wide array of pharmacologically active agents. This application note provides a detailed examination of robust and scalable synthetic routes to 3-(4-bromo-3-fluorophenyl)propanoic acid, a key intermediate whose structural motifs are found in various developmental therapeutics. We present two primary strategies for the construction of the core scaffold: a sequential Mizoroki-Heck coupling and hydrogenation pathway, and an alternative approach utilizing Suzuki-Miyaura cross-coupling. Furthermore, we detail standard protocols for the derivatization of the terminal carboxylic acid to form corresponding esters and amides, thereby expanding the molecular diversity accessible from this versatile intermediate. Each protocol is presented with an emphasis on the underlying chemical principles, reaction optimization, and methods for purification and validation, ensuring reproducibility and scalability for researchers in both academic and industrial settings.

Introduction: Significance of the this compound Scaffold

The this compound moiety is a highly valuable building block in medicinal chemistry. The phenylpropanoic acid core provides a common structural element found in numerous biologically active molecules. The specific substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—offers several strategic advantages:

  • Fluorine Atom: The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and blocking sites of metabolism.

  • Bromine Atom: The bromo substituent serves as a versatile synthetic handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of drug candidates.

This unique combination makes the target compound and its derivatives essential for constructing complex molecular architectures in drug development programs. This guide provides detailed, field-proven protocols for its synthesis and subsequent modification.

Primary Synthesis of the Phenylpropanoic Acid Core

The most common and reliable strategy for constructing the this compound backbone involves a two-step sequence: (1) formation of the carbon-carbon double bond via a Mizoroki-Heck reaction to yield a cinnamic acid intermediate, followed by (2) catalytic hydrogenation to saturate the alkene.

Strategy 1: Mizoroki-Heck Reaction and Subsequent Hydrogenation

This pathway is often preferred due to the commercial availability of starting materials and the high efficiency of both transformations. The overall process begins with the palladium-catalyzed coupling of an aryl halide and an acrylate.[1][2]

G cluster_0 Step 1: Mizoroki-Heck Reaction cluster_1 Step 2: Catalytic Hydrogenation A 1-Bromo-2-fluoro-4-iodobenzene (or similar aryl halide) C (E)-3-(4-Bromo-3-fluorophenyl)acrylic acid (Cinnamic Acid Intermediate) A->C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., Et3N) B Acrylic Acid or Acrylate Ester B->C D (E)-3-(4-Bromo-3-fluorophenyl)acrylic acid E This compound (Final Product) D->E H2 (gas) Catalyst (e.g., Pd/C) Solvent (e.g., EtOH, EtOAc)

Diagram 1: Workflow for the Heck reaction followed by hydrogenation.

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling unsaturated halides with alkenes, catalyzed by a palladium(0) species.[1] The catalytic cycle generally proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene (e.g., acrylic acid) coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, which forms the new C=C double bond of the product and a palladium-hydride species. This step establishes the E-selectivity of the reaction.[1]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species reductively eliminates HX (e.g., HBr, HI), regenerating the Pd(0) catalyst to continue the cycle.

The choice of an aqueous-biphasic system can offer advantages in catalyst recycling and product recovery, especially when using water-soluble salts like sodium acrylate.[3]

ParameterValue/ReagentPurpose
Aryl Halide 1-Bromo-2-fluoro-4-iodobenzene (1.0 eq)Starting material (iodoarenes are more reactive)
Alkene Acrylic Acid (1.2 eq)Coupling partner
Catalyst Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)Palladium source for the active Pd(0) catalyst
Ligand Triphenylphosphine (PPh₃, 0.04 eq)Stabilizes the palladium catalyst
Base Triethylamine (Et₃N, 3.0 eq)Neutralizes HX byproduct, regenerates Pd(0)
Solvent Acetonitrile (ACN) or DMFSolubilizes reactants
Temperature 80-100 °CProvides thermal energy to drive the reaction
Time 12-24 hoursReaction duration

Step-by-Step Methodology:

  • To a dry, nitrogen-flushed round-bottom flask, add 1-bromo-2-fluoro-4-iodobenzene, palladium(II) acetate, and triphenylphosphine.

  • Add the solvent (ACN or DMF) via syringe and stir the mixture for 10 minutes to ensure dissolution and complex formation.

  • Add triethylamine, followed by the dropwise addition of acrylic acid.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure cinnamic acid derivative.

The reduction of the cinnamic acid derivative to the target propanoic acid is most commonly achieved via catalytic hydrogenation. This method is highly selective for the alkene C=C bond, leaving the carboxylic acid and aryl halide functionalities intact under mild conditions.[4] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity.[4][5]

ParameterValue/ReagentPurpose
Starting Material (E)-3-(4-Bromo-3-fluorophenyl)acrylic acid (1.0 eq)Unsaturated precursor
Catalyst 10% Palladium on Carbon (Pd/C) (5-10 mol%)Heterogeneous catalyst for hydrogenation
Hydrogen Source Hydrogen Gas (H₂)Reducing agent
Pressure 1 atm (balloon) to 50 psiDrives the reaction; higher pressure may be faster
Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)Solubilizes starting material
Temperature Room TemperatureSufficient for the reaction to proceed
Time 4-12 hoursReaction duration

Step-by-Step Methodology:

  • Dissolve the (E)-3-(4-bromo-3-fluorophenyl)acrylic acid in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or connect to a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which is often pure enough for subsequent steps or can be further purified by recrystallization.

Strategy 2: Suzuki-Miyaura Cross-Coupling

An alternative, though less direct, route involves the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[6][7] This strategy is highly versatile for creating C-C bonds and is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[6][8] For this specific target, one would couple a boronic acid/ester of the phenyl ring with a three-carbon chain partner bearing a halide or triflate.

G A 4-Bromo-3-fluorophenylboronic acid C Ethyl 3-(4-Bromo-3-fluorophenyl)propanoate A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) B 3-Halopropanoate Ester (e.g., Ethyl 3-bromopropanoate) B->C D This compound C->D Hydrolysis (e.g., LiOH, H2O/THF)

Diagram 2: Workflow for the Suzuki coupling followed by hydrolysis.

ParameterValue/ReagentPurpose
Organoboron 4-Bromo-3-fluorophenylboronic acid (1.0 eq)Aromatic coupling partner
Organohalide Ethyl 3-bromopropanoate (1.1 eq)Aliphatic coupling partner
Catalyst Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)Pd(0) catalyst source
Base Potassium Carbonate (K₂CO₃, 2.0 eq)Activates the boronic acid for transmetalation[9]
Solvent Toluene / Water (4:1)Biphasic solvent system
Temperature 90 °CReaction temperature
Time 12 hoursReaction duration

Step-by-Step Methodology:

  • Combine 4-bromo-3-fluorophenylboronic acid, ethyl 3-bromopropanoate, and potassium carbonate in a round-bottom flask.

  • Add the toluene/water solvent mixture, followed by the palladium catalyst.

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction to 90 °C and stir vigorously overnight.

  • After cooling, dilute the mixture with ethyl acetate and separate the layers.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is consumed (monitor by TLC).

  • Acidify the mixture with 1M HCl to pH ~2 and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to yield the final product.

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid functional group is a gateway to a vast number of derivatives, most commonly esters and amides, which are prevalent in pharmaceuticals.

G A 3-(4-Bromo-3-fluorophenyl) propanoic acid B Ester Derivative A->B Fischer Esterification (H+, ROH) or Coupling Agent C Amide Derivative A->C Amide Coupling (e.g., EDC, HATU, R2NH)

Diagram 3: Derivatization pathways of the carboxylic acid.

Esterification

Esterification is a fundamental transformation used to modify the pharmacokinetic profile of a drug candidate. Fischer esterification is a classic method, though milder conditions can be achieved with coupling agents.

ParameterValue/ReagentPurpose
Starting Material This compound (1.0 eq)Carboxylic acid
Reagent Methanol (MeOH)Alcohol and solvent
Catalyst Sulfuric Acid (H₂SO₄, catalytic amount)Acid catalyst
Temperature Reflux (approx. 65 °C)Drives the equilibrium towards the product
Time 4-8 hoursReaction duration

Step-by-Step Methodology:

  • Dissolve the propanoic acid in an excess of methanol.

  • Carefully add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor by TLC.[10][11]

  • Upon completion, cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the methyl ester, which can be purified by chromatography if necessary.

Amidation

Amide bond formation is arguably one of the most important reactions in medicinal chemistry. It is typically achieved using coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.

ParameterValue/ReagentPurpose
Starting Material This compound (1.0 eq)Carboxylic acid
Amine Desired amine (R₂NH, 1.1 eq)Nucleophile
Coupling Agent EDC·HCl (1.2 eq)Carbodiimide activator
Additive HOBt (1.2 eq)Suppresses side reactions and racemization
Base DIPEA or Et₃N (2.0 eq)Scavenges acid formed during the reaction
Solvent Dichloromethane (DCM) or DMFAprotic solvent
Temperature 0 °C to Room TemperatureMild reaction conditions
Time 6-18 hoursReaction duration

Step-by-Step Methodology:

  • Dissolve the propanoic acid in DCM or DMF.

  • Add EDC·HCl and HOBt and stir the mixture at room temperature for 15 minutes to form the active ester.

  • Cool the reaction to 0 °C and add the desired amine, followed by the base (DIPEA).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction with the solvent and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

References

The Versatile Building Block: 3-(4-Bromo-3-fluorophenyl)propanoic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Strategically Substituted Phenylpropanoic Acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds has proven to be a powerful approach for fine-tuning physicochemical and biological properties. 3-(4-Bromo-3-fluorophenyl)propanoic acid emerges as a highly valuable and versatile building block, offering medicinal chemists and materials scientists a unique combination of reactive handles to construct complex molecular architectures. The presence of a carboxylic acid moiety, a bromine atom ortho to a fluorine atom on the phenyl ring, provides a trifecta of opportunities for chemical modification. This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed application notes and protocols for its transformation into a variety of novel compounds.

The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the bromine atom serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions.[1] The propanoic acid side chain offers a readily modifiable anchor point for the introduction of diverse functional groups through amide bond formation, esterification, or reduction to the corresponding alcohol. This unique combination of features makes this compound an ideal starting material for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Chemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol [2]
CAS Number 127425-80-3[1][2]
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.

Spectroscopic Characterization:

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of this compound and its derivatives. The expected NMR data provides insights into the chemical environment of the different nuclei within the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the bromine and fluorine substituents. The aliphatic protons of the propanoic acid side chain will appear as two triplets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the electronegative halogen substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the single fluorine atom on the aromatic ring.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The true power of this compound as a building block lies in its ability to undergo a wide array of chemical transformations. This section details the key reactions and provides exemplary protocols for their execution.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of complex biaryl and aryl-alkynyl structures.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly valuable for the synthesis of biphenyl derivatives, which are common motifs in pharmaceuticals and advanced materials.

Application Note:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to a diverse library of 3-(4'-substituted-3-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid derivatives. These biphenylpropanoic acids are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The reaction conditions can be tuned to accommodate a wide range of functional groups on the arylboronic acid partner.

Experimental Protocol: Synthesis of 3-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ solvent Solvent: 1,4-Dioxane/H₂O (4:1) reagents->solvent Dissolve reaction Reaction: Heat to 100°C 12-24 hours (Monitor by TLC/LC-MS) solvent->reaction Heat workup Workup: Cool to RT Dilute with H₂O Extract with Ethyl Acetate reaction->workup Quench purification Purification: Wash with brine Dry over Na₂SO₄ Concentrate Column Chromatography workup->purification Isolate product Product: 3-(3-Fluoro-4'-methoxy- [1,1'-biphenyl]-4-yl)propanoic acid purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via cannula.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes. This reaction is particularly useful for the synthesis of cinnamic acid derivatives, which are precursors to a wide range of natural products and pharmaceuticals.[1][3][4][5][6]

Application Note:

The Heck reaction of this compound with various acrylates provides a direct route to substituted cinnamic acid derivatives. These compounds are valuable intermediates in the synthesis of flavonoids, lignans, and other biologically active molecules. The reaction conditions can be optimized to favor the formation of the desired trans-isomer.

Experimental Protocol: Synthesis of (E)-3-(4-(2-Carboxyvinyl)-2-fluorophenyl)propanoic acid

Diagram: Heck Reaction Workflow

Heck_Reaction_Workflow reagents Reactants: This compound Acrylic acid Pd(OAc)₂ Triethylamine (Et₃N) solvent Solvent: N,N-Dimethylformamide (DMF) reagents->solvent Dissolve reaction Reaction: Heat to 100-120°C 8-16 hours (Monitor by TLC/LC-MS) solvent->reaction Heat workup Workup: Cool to RT Acidify with HCl Extract with Ethyl Acetate reaction->workup Quench purification Purification: Wash with brine Dry over Na₂SO₄ Concentrate Recrystallization workup->purification Isolate product Product: (E)-3-(4-(2-Carboxyvinyl)- 2-fluorophenyl)propanoic acid purification->product

Caption: Workflow for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Acrylic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a sealed tube, dissolve this compound and acrylic acid in anhydrous DMF.

  • Add triethylamine to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate to the reaction mixture.

  • Seal the tube and heat the reaction to 100-120 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice and acidify with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Modifications of the Carboxylic Acid Moiety: Expanding Functional Diversity

The carboxylic acid group of this compound is a versatile handle for a variety of transformations, allowing for the introduction of amide, ester, and other functional groups.

Amide bond formation is one of the most important reactions in medicinal chemistry. The coupling of this compound with a wide range of amines provides access to a diverse library of amides with potential biological activity.

Application Note:

The synthesis of N-substituted 3-(4-bromo-3-fluorophenyl)propanamides is a key step in the development of novel kinase inhibitors and other therapeutic agents. The use of modern coupling reagents such as HATU allows for efficient amide bond formation under mild conditions with high yields and minimal side products.

Experimental Protocol: Synthesis of N-Benzyl-3-(4-bromo-3-fluorophenyl)propanamide

Diagram: Amide Coupling Workflow

Amide_Coupling_Workflow reagents Reactants: This compound Benzylamine HATU DIPEA solvent Solvent: N,N-Dimethylformamide (DMF) reagents->solvent Dissolve reaction Reaction: Stir at RT 2-4 hours (Monitor by TLC/LC-MS) solvent->reaction Stir workup Workup: Pour into H₂O Extract with Ethyl Acetate reaction->workup Quench purification Purification: Wash with LiCl (aq), NaHCO₃ (aq), brine Dry over Na₂SO₄ Concentrate Column Chromatography workup->purification Isolate product Product: N-Benzyl-3-(4-bromo-3- fluorophenyl)propanamide purification->product

Caption: Workflow for amide bond formation.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add benzylamine and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure amide.

Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered solubility, permeability, and metabolic stability.

Application Note:

The synthesis of alkyl 3-(4-bromo-3-fluorophenyl)propanoates is a common strategy to protect the carboxylic acid for subsequent reactions or to generate prodrugs. Fischer esterification, using a strong acid catalyst in the presence of an alcohol, is a classical and effective method for this transformation.

Experimental Protocol: Synthesis of Methyl 3-(4-bromo-3-fluorophenyl)propanoate

Diagram: Esterification Workflow

Esterification_Workflow reagents Reactants: This compound Sulfuric Acid (conc.) solvent Solvent: Methanol reagents->solvent Dissolve reaction Reaction: Reflux 4-6 hours (Monitor by TLC) solvent->reaction Heat workup Workup: Cool to RT Remove Methanol Dilute with H₂O Extract with Diethyl Ether reaction->workup Quench purification Purification: Wash with NaHCO₃ (aq), brine Dry over MgSO₄ Concentrate workup->purification Isolate product Product: Methyl 3-(4-bromo-3- fluorophenyl)propanoate purification->product

Caption: Workflow for Fischer esterification.

Materials:

  • This compound (1.0 equiv)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Suspend this compound in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dilute the residue with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired ester. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery: A Case Study

The utility of this compound as a building block is exemplified in the synthesis of intermediates for targeted cancer therapies. For instance, derivatives of this molecule can serve as precursors for the synthesis of potent kinase inhibitors.

Application in the Synthesis of Aurora Kinase Inhibitors:

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for anticancer drug design. Novel quinazoline derivatives have been designed and synthesized as selective Aurora A kinase inhibitors, and building blocks like this compound are instrumental in creating the diverse chemical space needed for such discoveries.[4] The bromo-fluoro-phenyl moiety can be incorporated into the inhibitor scaffold to enhance binding affinity and selectivity.

Conclusion: A Versatile Scaffold for Future Innovations

This compound stands out as a preeminent building block for the synthesis of novel and complex molecules. Its unique combination of a modifiable carboxylic acid and a strategically halogenated aromatic ring provides a robust platform for a multitude of synthetic transformations. The protocols detailed in this guide offer a starting point for researchers to explore the vast chemical space accessible from this versatile starting material. As the demand for more sophisticated and targeted molecules in medicine and materials science continues to grow, the importance of well-designed and strategically functionalized building blocks like this compound will undoubtedly continue to rise.

References

Application of 3-(4-Bromo-3-fluorophenyl)propanoic Acid in Drug Discovery: A Guide to Synthetic derivatization and Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of small molecule therapeutics relies on the availability of versatile chemical building blocks. 3-(4-Bromo-3-fluorophenyl)propanoic acid is one such scaffold, offering a unique combination of structural features that make it an attractive starting point for the synthesis of novel drug candidates. While not a therapeutic agent in itself, its true value lies in its potential as a key intermediate for creating diverse molecular libraries.

The arylpropanoic acid moiety is a well-established pharmacophore, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] However, the applications of this core structure extend far beyond inflammation.[1] The strategic placement of halogen atoms—in this case, bromine and fluorine—on the phenyl ring significantly enhances the synthetic utility and drug-like properties of the resulting derivatives.

  • Fluorine: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[2][3][4][5] Its high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles such as increased bioavailability and a longer half-life.[2][3][5]

  • Bromine: The bromine atom serves as a highly effective synthetic handle. It is an ideal participant in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the construction of complex biaryl systems—a common motif in successful drugs.[6][7][8] Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.[9]

This guide provides detailed protocols for the synthetic derivatization of this compound and subsequent biological screening of the resulting compounds, with a particular focus on the development of antagonists for the Lysophosphatidic Acid Receptor 1 (LPA1), a key target in fibrotic diseases.

Synthetic Applications: Building a Diverse Chemical Library

The true power of this compound is realized through chemical modification. The carboxylic acid and the aryl bromide functionalities can be independently addressed to generate a wide array of novel chemical entities. Below are two fundamental, high-yield protocols for creating a library of derivatives.

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

This protocol details the coupling of the carboxylic acid group with a variety of primary and secondary amines to generate a library of amides. This is a foundational step in exploring the structure-activity relationship (SAR) around the propanoic acid side chain. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a robust and widely used method that minimizes racemization and produces a water-soluble urea byproduct, simplifying purification.[10][11][12]

Workflow for Amide Library Synthesis

cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Acid This compound (1.0 eq) Solvent_Prep Dissolve in Anhydrous DMF/DCM Acid->Solvent_Prep Amine Amine Library (1.1 eq) Amine->Solvent_Prep HOBt HOBt (1.2 eq) HOBt->Solvent_Prep Cool Cool to 0 °C Solvent_Prep->Cool EDC Add EDC·HCl (1.2 eq) Cool->EDC DIPEA Add DIPEA (2.5 eq) EDC->DIPEA Stir Warm to RT, Stir 8-24h DIPEA->Stir Dilute Dilute with EtOAc Stir->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for EDC/HOBt-mediated amide synthesis.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine, morpholine, aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Reaction Initiation: Cool the stirred solution to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the reaction mixture. The solution may become cloudy.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes excess reagents, the urea byproduct, and HOBt.[10][12]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol utilizes the aryl bromide as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This enables the connection of a new aryl or heteroaryl group, dramatically increasing molecular complexity and allowing access to chemical space relevant for many drug targets.[6][8]

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification ArylBr This compound Derivative (1.0 eq) Combine Combine Reagents in Flask ArylBr->Combine BoronicAcid Aryl Boronic Acid (1.2 eq) BoronicAcid->Combine Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) Catalyst->Combine Base Base (e.g., K2CO3, 2.0 eq) Base->Combine Solvent Solvent (e.g., Toluene/EtOH/H2O) Solvent->Combine Degas Degas Mixture (N2 Purge) Combine->Degas Heat Heat to 80-100 °C, Stir 4-12h Degas->Heat Cool Cool to RT, Dilute with EtOAc Heat->Cool Filter Filter (e.g., through Celite) Cool->Filter Wash Aqueous Wash Filter->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound or an amide derivative thereof

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, 4-pyridinylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃])

  • Solvent system (e.g., Toluene/Ethanol/Water mixture, or 1,4-Dioxane/Water)

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add the this compound derivative (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

  • Solvent Addition: Add the solvent system (e.g., a 4:1:1 mixture of toluene/ethanol/water).

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Separate the organic layer, and wash it with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure biaryl compound.

Biological Screening Protocols: Identifying Novel Therapeutics

Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. Based on the known roles of related compounds, a primary screening focus could be on LPA1 receptor antagonism, which is highly relevant to fibrotic diseases. A general cytotoxicity screen is also essential to identify compounds with potential anticancer activity and to flag non-specific toxicity.

Focus Area: LPA1 Receptor Antagonism for Idiopathic Pulmonary Fibrosis (IPF)

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs). The LPA1 receptor subtype has been strongly implicated in the pathology of idiopathic pulmonary fibrosis (IPF).[13][14][15] LPA-LPA1 signaling promotes key fibrotic processes, including fibroblast recruitment, vascular leakage, and epithelial cell apoptosis.[1][13][16] Therefore, antagonists of the LPA1 receptor are a promising therapeutic strategy for IPF.[14][15]

LPA1 Signaling Pathway

LPA LPA LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Activates Gq Gαq LPA1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Fibrosis Fibroblast Recruitment Vascular Leak Epithelial Apoptosis Ca_release->Fibrosis Leads to Antagonist Test Compound (Antagonist) Antagonist->LPA1 Blocks

Caption: Simplified LPA1 signaling pathway leading to fibrosis.

Protocol 3: LPA1 Receptor Antagonist Screening via Calcium Flux Assay

Activation of the Gq-coupled LPA1 receptor leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye, providing a robust method for screening compounds for antagonist activity.[17][18][19][20]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human LPA1 receptor (CHO-LPA1)

  • Black, clear-bottom 96-well or 384-well microplates

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange transport inhibitor, prevents dye leakage)

  • Pluronic F-127 (a non-ionic surfactant, aids in dye loading)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • LPA (agonist, e.g., 1-oleoyl-LPA)

  • Synthesized test compounds

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating: Seed the CHO-LPA1 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight at 37 °C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 3 µM), probenecid (e.g., 2.5 mM), and Pluronic F-127 (e.g., 0.01%).

  • Incubation: Aspirate the cell culture medium from the wells and add the loading buffer. Incubate the plate for 30-60 minutes at 37 °C in the dark.

  • Washing: Aspirate the loading buffer and wash the cells gently with assay buffer. Add a final volume of assay buffer (containing probenecid) to each well.

  • Compound Pre-incubation: Prepare serial dilutions of the synthesized test compounds in assay buffer. Add the compounds to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

  • Agonist Addition: Using the instrument's injector, add LPA at a concentration that elicits a submaximal response (e.g., the EC₈₀ concentration, typically in the low nanomolar range) to all wells.

  • Data Acquisition: Immediately after LPA addition, record the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of the test compound compared to the LPA-only control. Calculate IC₅₀ values for active compounds.

Data Presentation: Hypothetical Screening Results

Compound IDModificationLPA1 Antagonism IC₅₀ (nM)
Parent -COOH> 10,000
AMD-01 Benzylamide850
AMD-02 Morpholinamide1,200
AMD-03 4-Chlorophenylamide45
SUZ-01 Phenyl (from Suzuki)210
SUZ-02 4-Pyridyl (from Suzuki)98
Protocol 4: General Cytotoxicity Screening via MTT or CellTiter-Glo® Assay

It is crucial to assess whether the synthesized compounds exhibit general cytotoxicity. This helps to distinguish between specific receptor-mediated effects and non-specific toxicity. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP, a direct indicator of viable, metabolically active cells.[21][22][23][24][25] The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol.[21][22]

Materials:

  • A cancer cell line (e.g., A549 lung carcinoma, as a representative line)

  • Clear or opaque-walled 96-well plates (opaque for luminescence)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds

  • CellTiter-Glo® Reagent (Promega) or MTT Reagent and Solubilization Solution

  • A luminometer or absorbance plate reader

Step-by-Step Methodology (CellTiter-Glo®):

  • Cell Plating: Seed A549 cells into opaque-walled 96-well plates at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium). Incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.

  • Reagent Equilibration: Before use, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[22]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[22]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units to percent viability relative to the vehicle-treated control cells. Calculate GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) values.

Conclusion

This compound represents a highly valuable and strategically designed starting material for drug discovery programs. The orthogonal reactivity of its carboxylic acid and aryl bromide moieties allows for the rapid generation of diverse chemical libraries through robust synthetic protocols such as amide coupling and Suzuki-Miyaura cross-coupling. The resulting derivatives can be efficiently screened in well-established cell-based assays to identify novel modulators of therapeutic targets. As demonstrated, this scaffold is particularly well-suited for developing antagonists of the LPA1 receptor, a critical target for fibrotic diseases. By combining rational synthetic derivatization with targeted biological evaluation, researchers can effectively leverage this compound to accelerate the discovery of new and potent therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(4-Bromo-3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] The ability to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance has revolutionized the way complex molecules are constructed.[3][4] This guide focuses on a particularly relevant building block, 3-(4-Bromo-3-fluorophenyl)propanoic acid, a trifunctional molecule poised for diverse synthetic elaborations. The presence of an aryl bromide offers a prime handle for cross-coupling, while the ortho-fluoro substituent and the propanoic acid side chain introduce both electronic and steric factors that require careful consideration in reaction design.[5][6]

This document provides a comprehensive portfolio of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this versatile substrate. Beyond mere protocols, we will delve into the mechanistic underpinnings of these transformations, offering a rationale for the selection of catalysts, ligands, and reaction conditions. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only successfully execute these reactions but also to troubleshoot and optimize them for their specific synthetic needs.

Substrate Profile: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its three key functional components:

  • Aryl Bromide: The C-Br bond is the primary site for oxidative addition to the palladium(0) catalyst.[7] Aryl bromides generally exhibit a good balance of reactivity and stability, making them ideal substrates for a wide range of cross-coupling reactions.[6]

  • Ortho-Fluoro Substituent: The fluorine atom, being highly electronegative, exerts a significant inductive electron-withdrawing effect on the aromatic ring. This can influence the rate of oxidative addition.[8] Additionally, its steric presence, though relatively small, can impact the approach of the catalyst and other reagents.

  • Propanoic Acid Side Chain: The carboxylic acid moiety introduces a potential challenge due to its acidic proton. This necessitates careful selection of the base to avoid unwanted acid-base reactions that could consume the base needed for the catalytic cycle or lead to solubility issues.[9] In some cases, the carboxylate may coordinate to the palladium center, influencing the catalyst's reactivity.[10] For base-sensitive substrates, a protecting group strategy might be considered, though it adds extra steps to the synthesis.[11]

Reaction Portfolio: A Suite of Synthetic Transformations

This section details the application of four major palladium-catalyzed cross-coupling reactions to this compound, providing generalized protocols and key considerations for each.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures by coupling an organoboron species with an organohalide.[12]

Generalized Reaction Scheme:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The aqueous layer can be acidified to protonate the carboxylic acid, facilitating its extraction into the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The choice of ligand is critical for the success of Suzuki-Miyaura couplings, especially with potentially challenging substrates. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps.[6] The base is essential for the transmetalation step, activating the boronic acid.[9] For substrates with acidic protons, inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like alkoxides to avoid side reactions.[9]

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Diaryl Ar'B(OR)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArylHalide Ar-X Organoboron Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of great value in the synthesis of complex organic molecules.[13]

Generalized Reaction Scheme:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 2-10 mol%).

  • Reagent Addition: Add a suitable base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv) and a polar aprotic solvent (e.g., DMF or NMP).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C with stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

The Heck reaction mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[14] The choice of base is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine are common, but for substrates with acidic protons, inorganic bases may be more suitable. The regioselectivity of the alkene insertion can sometimes be a challenge, but with terminal alkenes, the aryl group typically adds to the less substituted carbon.

Heck_Cycle Pd0 LₙPd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X Base Base OxAdd Oxidative Addition PdII_Pi L(X)Pd(II)(Ar)(Alkene) PdII_Aryl->PdII_Pi Alkene Coordination Alkene Coordination PdII_Alkyl L₂Pd(II)(Alkyl)(X) PdII_Pi->PdII_Alkyl MigratoryInsertion Migratory Insertion PdII_Alkyl->Pd0 Product + HX BetaHydrideElim β-Hydride Elimination Product Alkene Product

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[15][16] This reaction is typically co-catalyzed by palladium and copper.[17]

Generalized Reaction Scheme:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper co-catalyst (e.g., CuI, 2-10 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry, and concentrate. Purify the product by column chromatography.

The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base serves both to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[18]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X (Oxidative Addition) PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Ar-C≡CR (Reductive Elimination) CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->CuX Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[19][20]

Generalized Reaction Scheme:

  • Reaction Setup: In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-5 mol%), a suitable ligand (e.g., BrettPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Purify the product by column chromatography.

The Buchwald-Hartwig amination requires a strong base to deprotonate the amine and facilitate the formation of the palladium-amido complex.[21] The choice of ligand is crucial, with bulky, electron-rich biaryl phosphine ligands being particularly effective.[22] The carboxylic acid functionality of the substrate may require the use of a slight excess of base.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_Aryl->PdII_Amido HNR¹R², Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination Product Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Summary: Key Reaction Parameters

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yields
Suzuki-Miyaura Pd(OAc)₂ (1-5)SPhos (2-10)K₃PO₄ (2-3)Toluene/H₂O80-110Good to Excellent
Heck Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (2-3)DMF100-140Moderate to Good
Sonogashira Pd(PPh₃)₂Cl₂ (1-5)PPh₃ (2-10)Et₃N (excess)THFRT-60Good to Excellent
Buchwald-Hartwig Pd G3 Precatalyst (1-5)BrettPhos (2-10)NaOt-Bu (1.2-1.5)Toluene80-110Good to Excellent

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently pure reagents- Incorrect base or solvent- Use a precatalyst for reliable Pd(0) generation.[3]- Purify starting materials.[3]- Screen different bases and solvents.[9]
Side Product Formation - Homocoupling of the boronic acid (Suzuki)- Protodeboronation (Suzuki)- Dimerization of the alkyne (Sonogashira)- Use a less polar solvent or lower the temperature.- Use anhydrous conditions and a non-hydroxide base.[9]- Use a copper-free protocol or perform the reaction at a lower temperature.
Decomposition of Starting Material - Base-sensitive functional groups- High reaction temperature- Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu).- Lower the reaction temperature and extend the reaction time.
Difficulty in Purification - Similar polarity of product and starting material- Presence of catalyst residues- Optimize the reaction to drive it to completion.- Use a scavenger resin to remove palladium residues.

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[10] Handle in an inert atmosphere and avoid exposure to air, especially when dry.[14]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Solvents: Many of the solvents used (e.g., dioxane, DMF) have known health hazards. Always work in a well-ventilated fume hood and use appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[17]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide powerful tools for its functionalization. By understanding the interplay of the substrate's electronic and steric properties with the choice of catalyst, ligand, and reaction conditions, researchers can effectively harness the synthetic potential of this important intermediate. The protocols and insights provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes in academic and industrial research.

References

Application Notes and Protocols for the Synthesis of Amides from 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amide Synthesis in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in drug discovery laboratories. This application note provides a detailed guide to the synthesis of amides from 3-(4-bromo-3-fluorophenyl)propanoic acid, a versatile building block for the preparation of novel therapeutic agents. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further functionalization and modulation of physicochemical properties, making this a valuable starting material for library synthesis and lead optimization.

The primary challenge in amide synthesis lies in the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and requires high temperatures. This guide will explore several robust and widely adopted protocols for the efficient coupling of this compound with a variety of amines, focusing on methods that are amenable to a research and drug development setting. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions.

Strategic Considerations for the Amidation of this compound

The electronic nature of the starting material, this compound, warrants consideration when selecting a coupling protocol. The electron-withdrawing effects of the bromine and fluorine atoms can influence the reactivity of the carboxylic acid. While these effects are somewhat attenuated by the propyl linker, they can still impact the ease of activation and the propensity for side reactions. Therefore, the choice of coupling reagent and conditions should be made to ensure efficient and clean conversion to the desired amide.

This guide will focus on three widely employed and effective coupling strategies:

  • Carbodiimide-Mediated Coupling with Additives: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium Salt-Based Coupling: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and popular coupling reagent.

  • Phosphonium Salt-Based Coupling: Using a reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which is particularly effective for sterically hindered substrates.

Comparative Overview of Recommended Coupling Protocols

For a rapid comparison of the key features of the detailed protocols, please refer to the table below.

FeatureProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: PyBOP
Coupling Reagent Class CarbodiimideUronium/Aminium SaltPhosphonium Salt
Typical Reaction Time 4-24 hours1-12 hours2-18 hours
Common Solvents Dichloromethane (DCM), Dimethylformamide (DMF)DMF, Acetonitrile (ACN)DMF, DCM
Base Required Tertiary Amine (e.g., DIPEA, Triethylamine)Non-nucleophilic base (e.g., DIPEA)Non-nucleophilic base (e.g., DIPEA)
Byproducts Water-soluble ureaTetramethylurea, HOBtHexamethylphosphoramide (HMPA)-related byproducts
Key Advantages Cost-effective, readily available reagents, easy byproduct removal.High efficiency, fast reaction times, low racemization.Effective for sterically hindered substrates.
Potential Drawbacks Can be slower, potential for side reactions without additives.Higher cost, potential for guanidinylation of the amine.Byproducts can be more challenging to remove.

Protocol 1: Carbodiimide-Mediated Amide Synthesis using EDC and HOBt

This protocol is a workhorse in many organic synthesis labs due to its reliability, the commercial availability of the reagents, and the ease of purification.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an activated HOBt ester. The amine then undergoes nucleophilic attack on the activated ester to furnish the desired amide, regenerating HOBt in the process. The use of HOBt is crucial as it suppresses side reactions, such as the formation of an N-acylurea byproduct, and minimizes racemization if the carboxylic acid has a chiral center.

EDC_HOBt_Mechanism Carboxylic_Acid 3-(4-Bromo-3-fluorophenyl) propanoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_ester Activated HOBt Ester O_Acylisourea->HOBt_ester + Urea_byproduct Urea Byproduct O_Acylisourea->Urea_byproduct HOBt_in HOBt HOBt_in->HOBt_ester Amide_Product Amide Product HOBt_ester->Amide_Product + HOBt_out HOBt (regenerated) HOBt_ester->HOBt_out Amine Amine (R-NH2) Amine->Amide_Product

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (a concentration of 0.1-0.5 M is typical).

  • Cool the reaction mixture to 0 °C using an ice-water bath, with gentle stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Uronium/Aminium Salt-Based Amide Synthesis using HATU

HATU is a highly effective coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates.

Reaction Mechanism

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. The HOAt anion then rapidly displaces the tetramethylurea moiety to form the activated HOAt ester. This activated ester is then readily attacked by the amine to form the amide bond, with tetramethylurea as a byproduct.

HATU_Mechanism Carboxylate Carboxylate Anion Activated_Ester Activated HOAt Ester Carboxylate->Activated_Ester + HATU HATU HATU->Activated_Ester TMU_byproduct Tetramethylurea HATU->TMU_byproduct Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Amine (R-NH2) Amine->Amide_Product Base DIPEA Base->Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Carboxylate + Base

Caption: General mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Phosphonium Salt-Based Amide Synthesis using PyBOP

Phosphonium salt-based reagents like PyBOP are excellent for forming amide bonds, particularly when dealing with sterically demanding carboxylic acids or amines.

Reaction Mechanism

Similar to uronium salts, phosphonium salts like PyBOP react with the deprotonated carboxylic acid to form a highly reactive phosphonium ester intermediate. This activated species is then susceptible to nucleophilic attack by the amine to yield the final amide product. HOBt is released during the activation step and can participate in the formation of an HOBt-ester, further facilitating the reaction and minimizing side reactions.

PyBOP_Mechanism Carboxylate Carboxylate Anion Activated_Ester Activated Ester Intermediate Carboxylate->Activated_Ester + PyBOP PyBOP PyBOP->Activated_Ester Byproduct Byproducts PyBOP->Byproduct Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Amine (R-NH2) Amine->Amide_Product Base DIPEA Base->Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Carboxylate + Base

Caption: General mechanism of PyBOP-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • PyBOP (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Combine this compound (1.0 eq) and the amine (1.1 eq) in a dry round-bottom flask under an inert atmosphere.

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add PyBOP (1.2 eq) to the mixture.

  • Cool the reaction to 0 °C and add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, work up the reaction as described in the previous protocols (dilution with ethyl acetate, washing with aqueous acid, base, and brine).

  • Dry the organic phase, concentrate, and purify the crude amide by flash column chromatography.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Coupling Reagents (EDC, HATU, PyBOP): These reagents can be irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Handle these solvents with care in a well-ventilated fume hood and wear appropriate gloves.

  • Bases (DIPEA, TEA): These are corrosive and volatile amines. Handle in a fume hood and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the equivalents of the coupling reagent and base. Gentle heating (e.g., to 40-50 °C) may also improve the rate of reaction, particularly for sterically hindered substrates. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the coupling reagents.

  • Side Reactions: The formation of byproducts can be minimized by careful control of the reaction temperature and the order of addition of reagents. For HATU, pre-activating the carboxylic acid before adding the amine is recommended to avoid guanidinylation of the amine.

  • Purification Challenges: The byproducts of some coupling reagents can complicate purification. The water-soluble urea byproduct from EDC is generally easy to remove with an aqueous workup. The byproducts from HATU and PyBOP may require careful chromatography for complete removal.

Conclusion

The synthesis of amides from this compound can be achieved efficiently using a variety of modern coupling reagents. The choice of protocol will depend on factors such as the nature of the amine, the desired scale of the reaction, and cost considerations. The EDC/HOBt method offers a cost-effective and reliable option for a wide range of substrates. For more challenging couplings or when faster reaction times are desired, HATU is an excellent choice. PyBOP provides a robust alternative, particularly for sterically hindered starting materials. By understanding the mechanisms and following the detailed protocols provided in this application note, researchers can confidently and successfully synthesize a diverse library of amides for their drug discovery programs.

Application Notes and Protocols for the Esterification of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the esterification of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical role of ester derivatives in modulating pharmacokinetic and pharmacodynamic properties, this document explores several robust esterification methodologies. We delve into the mechanistic underpinnings of each method, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and optimizing the most suitable protocol for their specific synthetic goals. The protocols are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound Esters

This compound is a substituted aromatic carboxylic acid with a molecular structure that lends itself to the development of novel therapeutic agents. The presence of the bromo and fluoro substituents on the phenyl ring enhances its potential as a versatile building block in medicinal chemistry. Esterification of the carboxylic acid moiety is a common and critical transformation, as the resulting esters often exhibit improved bioavailability, altered metabolic stability, and can act as prodrugs, releasing the active carboxylic acid in vivo.

The choice of esterification method is paramount and depends on several factors, including the desired ester, the scale of the reaction, the presence of other functional groups, and the required purity of the final product. This guide will explore four widely applicable and effective methods for the esterification of this compound:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Steglich Esterification: A mild method using carbodiimide coupling agents.

  • Diazomethane Esterification: A highly efficient method for preparing methyl esters.

  • Mitsunobu Reaction: A versatile method for esterification with inversion of stereochemistry (if applicable).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Appearance Solid (form may vary)[3]
Predicted LogP 2.6054[2]
pKa Not experimentally determined. Predicted to be around 4-5, typical for a phenylpropanoic acid.
Solubility Soluble in many organic solvents like dichloromethane, tetrahydrofuran, and methanol. Sparingly soluble in water.
Stability Stable under normal laboratory conditions. Sensitive to strong oxidizing agents.

The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted phenylpropanoic acid. This has implications for both acid- and base-mediated reactions.

Esterification Methodologies and Protocols

This section provides a detailed examination of four distinct esterification methods, each with its own advantages and specific applications.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5][6][7] It is an equilibrium-driven process, and strategies to favor product formation are essential for achieving high yields.[6][8]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[1][5][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][9] Subsequent proton transfers and elimination of a water molecule yield the ester.[1][5][9]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4][6]

  • Acid Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required to protonate the carboxylic acid and activate it for nucleophilic attack.[4][7]

  • Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[6][10]

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, excess alcohol, and acid catalyst in a round-bottom flask. reflux Heat the mixture to reflux for 2-8 hours. start->reflux monitor Monitor reaction progress by TLC or GC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete neutralize Neutralize the excess acid with a weak base (e.g., NaHCO3 solution). cool->neutralize extract Extract the ester into an organic solvent (e.g., ethyl acetate). neutralize->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over anhydrous Na2SO4. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude ester by column chromatography or distillation. concentrate->purify end Characterize the pure ester. purify->end

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol for Methyl 3-(4-Bromo-3-fluorophenyl)propanoate Synthesis:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.47 g, 10 mmol), methanol (50 mL), and concentrated sulfuric acid (0.5 mL, ~9 mmol).

  • Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl ester.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11][12] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.

Mechanism: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate.[12] This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Causality of Experimental Choices:

  • DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid for nucleophilic attack.

  • DMAP: A catalytic amount of DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea byproduct.[11]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are used to prevent hydrolysis of the intermediates.[11]

  • Temperature: The reaction is typically run at room temperature, making it suitable for thermally sensitive molecules.[11]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC ROH R'-OH DMAP DMAP (cat.) Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) Acylisourea->DCU + R'-OH Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP

Caption: Simplified mechanism of Steglich Esterification.

Detailed Protocol for Ethyl 3-(4-Bromo-3-fluorophenyl)propanoate Synthesis:

  • Reaction Setup: To a solution of this compound (2.47 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add ethanol (0.87 mL, 15 mmol) and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol).

  • Addition of DCC: Cool the mixture to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Washing: Wash the filtrate with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Diazomethane Esterification: High-Yield Methyl Ester Formation

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a highly efficient and clean method.[2] The reaction is typically fast and proceeds in high yield at room temperature.[2] However, diazomethane is a toxic, explosive, and carcinogenic gas, requiring specialized glassware and extreme caution during its preparation and use.

Mechanism: The reaction begins with the protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a methyldiazonium cation. The highly unstable methyldiazonium cation is then attacked by the nucleophilic carboxylate anion in an Sₙ2 reaction, yielding the methyl ester and liberating nitrogen gas as the sole byproduct.[2]

Causality of Experimental Choices:

  • In Situ Generation: Due to its hazardous nature, diazomethane is typically generated in situ from a precursor like N-methyl-N-nitrosourea or N-methyl-N-nitro-N-nitrosoguanidine (MNNG) immediately before use.

  • Ethereal Solution: The reaction is usually carried out in an ethereal solvent, such as diethyl ether, in which diazomethane is soluble.

  • Stoichiometry: Diazomethane is added until the yellow color persists, indicating complete consumption of the carboxylic acid.

  • Safety Precautions: The use of a blast shield, specialized glassware with fire-polished joints, and working in a well-ventilated fume hood are mandatory.

Experimental Workflow: Diazomethane Esterification

Diazomethane_Workflow cluster_prep Preparation (Use Extreme Caution) cluster_reaction Reaction cluster_workup Quenching and Work-up cluster_purification Purification start Generate an ethereal solution of diazomethane in situ using a diazomethane generation kit. dissolve Dissolve this compound in diethyl ether. start->dissolve add_ch2n2 Add the diazomethane solution dropwise at 0 °C until a persistent yellow color is observed. dissolve->add_ch2n2 quench Quench the excess diazomethane by adding a few drops of acetic acid. add_ch2n2->quench concentrate Concentrate the reaction mixture under reduced pressure. quench->concentrate purify The product is often pure enough for subsequent steps. If necessary, purify by column chromatography. concentrate->purify end Obtain the pure methyl ester. purify->end

Caption: Workflow for Diazomethane Esterification.

Detailed Protocol for Methyl 3-(4-Bromo-3-fluorophenyl)propanoate Synthesis:

WARNING: This protocol should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.

  • Preparation of Diazomethane: Prepare an ethereal solution of diazomethane from a suitable precursor using a commercially available diazomethane generation apparatus following the manufacturer's instructions.

  • Reaction Setup: Dissolve this compound (0.247 g, 1 mmol) in diethyl ether (10 mL) in a flask with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add the prepared ethereal diazomethane solution dropwise to the carboxylic acid solution with stirring until a faint yellow color persists, indicating an excess of diazomethane.

  • Quenching: Allow the reaction to stir for an additional 15 minutes at 0 °C. Quench the excess diazomethane by the careful dropwise addition of glacial acetic acid until the yellow color disappears.

  • Work-up and Purification: The reaction mixture can be concentrated under reduced pressure to yield the methyl ester, which is often of high purity. If further purification is required, the residue can be purified by flash column chromatography.

Mitsunobu Reaction: Versatility and Stereochemical Control

The Mitsunobu reaction is a versatile method for the esterification of alcohols with carboxylic acids under mild, neutral conditions. It is particularly useful for the esterification of sterically hindered alcohols and for achieving inversion of configuration at a chiral center in the alcohol. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism: Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt. The carboxylate, formed by deprotonation of the carboxylic acid, then acts as a nucleophile, attacking the carbon of the alkoxyphosphonium salt in an Sₙ2 fashion to yield the ester with inversion of configuration at that carbon.

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: This redox couple is the driving force of the reaction, activating the alcohol for nucleophilic attack.

  • Aprotic Solvent: Anhydrous solvents like tetrahydrofuran (THF) or toluene are used to prevent unwanted side reactions.

  • Low Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between PPh₃ and DEAD/DIAD.

Logical Relationship: Mitsunobu Reaction

Mitsunobu_Logic Carboxylic_Acid This compound Reaction Mitsunobu Reaction (Anhydrous Solvent, 0 °C to RT) Carboxylic_Acid->Reaction Alcohol Alcohol (R'-OH) Alcohol->Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Reaction DEAD_DIAD DEAD or DIAD DEAD_DIAD->Reaction Ester Ester Product Reaction->Ester Triphenylphosphine_Oxide Triphenylphosphine Oxide (byproduct) Reaction->Triphenylphosphine_Oxide Hydrazide Reduced DEAD/DIAD (byproduct) Reaction->Hydrazide

Caption: Logical inputs and outputs of the Mitsunobu reaction.

Detailed Protocol for Benzyl 3-(4-Bromo-3-fluorophenyl)propanoate Synthesis:

  • Reaction Setup: To a solution of this compound (2.47 g, 10 mmol), benzyl alcohol (1.04 mL, 10 mmol), and triphenylphosphine (2.89 g, 11 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD) (2.17 mL, 11 mmol) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired benzyl ester from triphenylphosphine oxide and the reduced DIAD byproduct.

Comparative Analysis of Esterification Methods

The selection of the most appropriate esterification method is a critical decision in synthetic planning. The following table provides a comparative summary of the methods discussed.

FeatureFischer-Speier EsterificationSteglich EsterificationDiazomethane EsterificationMitsunobu Reaction
Conditions Harsh (strong acid, heat)Mild (room temperature)Mild (room temperature)Mild (0 °C to room temp.)
Catalyst/Reagent Strong acid (H₂SO₄, TsOH)DCC/EDC, DMAPDiazomethanePPh₃, DEAD/DIAD
Advantages Inexpensive, scalableTolerates acid-sensitive groups, high yieldsHigh yields, clean reaction (N₂ byproduct)Stereochemical inversion, good for hindered alcohols
Disadvantages Not suitable for acid-labile substrates, equilibrium reactionExpensive reagents, DCU byproduct can be difficult to removeHighly toxic and explosive reagent, only for methyl estersStoichiometric amounts of reagents, byproduct removal can be challenging
Substrate Scope Primary and secondary alcoholsBroad, including sterically hindered substratesCarboxylic acids to methyl estersPrimary and secondary alcohols, acidic nucleophiles

Conclusion

The esterification of this compound can be successfully achieved through a variety of methods, each with its unique set of advantages and limitations. For large-scale, cost-effective synthesis where the substrate is robust, the Fischer-Speier esterification remains a viable option. For substrates with acid-sensitive functional groups or for the synthesis of esters of sterically hindered alcohols, the Steglich esterification provides a mild and efficient alternative. When high-purity methyl esters are the target, and appropriate safety precautions can be strictly adhered to, diazomethane offers an excellent choice. Finally, the Mitsunobu reaction provides unparalleled versatility, especially in complex syntheses where stereochemical control is paramount. The protocols and comparative analysis presented in this guide are intended to empower researchers to make informed decisions and to successfully synthesize the desired ester derivatives of this compound for their drug discovery and development endeavors.

References

Application Notes & Protocols: 3-(4-Bromo-3-fluorophenyl)propanoic Acid as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a key chemical intermediate. We delve into its utility as a precursor for the synthesis of high-value heterocyclic scaffolds, particularly quinolones and benzodiazepines, which are prevalent in modern pharmacophores. This document outlines detailed, field-proven protocols, explains the mechanistic rationale behind synthetic choices, and presents workflows designed for reproducibility and efficiency.

Introduction: Strategic Importance of the Precursor

This compound is a strategically designed building block for organic synthesis. Its structure is not accidental; each component serves a distinct and valuable purpose in the construction of complex molecules:

  • The Propanoic Acid Chain: This three-carbon carboxylic acid moiety is the primary reactive handle for intramolecular cyclization reactions. It provides the necessary atoms to form a new six- or seven-membered ring fused to the phenyl group, a common strategy for building bicyclic heterocyclic systems.

  • The Phenyl Ring: This forms the core aromatic scaffold onto which the new heterocyclic ring will be annulated.

  • The Fluorine Substituent: The ortho-fluoro group significantly influences the electronic properties of the benzene ring, impacting the regioselectivity of cyclization reactions. In a pharmaceutical context, fluorine is a bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.

  • The Bromine Substituent: Positioned para to the propanoic acid side chain, the bromine atom is an exceptionally versatile functional group. It is an ideal handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2]

The combination of these features makes this precursor a powerful tool for accessing diverse and medicinally relevant chemical space.

Physicochemical Properties and Safety Data

Proper handling and understanding of the precursor's properties are paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 127425-80-3[3]
Molecular Formula C₉H₈BrFO₂[3][4]
Molecular Weight 247.06 g/mol [3][4]
Appearance Solid[5]
Melting Point 133-136 °C[5][6]
SMILES C1=CC(=C(C=C1CCC(=O)O)F)Br[3]
InChI Key NCSTWHYWOVZDOC-UHFFFAOYSA-N[7]

Safety & Handling:

Based on GHS classifications, 3-(4-Bromophenyl)propanoic acid is considered hazardous.[7] Users must consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[5][7]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6]

Application I: Synthesis of Dihydroquinolinone Scaffolds

Quinolone and fluoroquinolone structures are the cornerstone of many antibacterial agents.[8][9] The propanoic acid precursor is ideally suited for constructing the dihydroquinolinone core via intramolecular Friedel-Crafts acylation.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds by activating the carboxylic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. This generates a highly reactive acylium ion intermediate, which is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution to form the new six-membered ring.

G start This compound step1 Acid Activation start->step1 activated Acyl Chloride Intermediate step1->activated SOCl₂ or (COCl)₂ step2 Amidation activated->step2 amide N-(2-aminophenyl) Amide Intermediate step2->amide o-Phenylenediamine Base (e.g., Pyridine) step3 Cyclization amide->step3 product 8-Bromo-7-fluoro-1,3,4,5-tetrahydro- 2H-1,5-benzodiazepin-2-one Scaffold step3->product Heat in Acetic Acid or Toluene

References

Application Notes and Protocols for the Derivatization of 3-(4-Bromo-3-fluorophenyl)propanoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Derivatization of a Privileged Scaffold

3-(4-Bromo-3-fluorophenyl)propanoic acid is a synthetic building block of significant interest in medicinal chemistry. Its substituted phenylpropanoic acid scaffold is a key feature in a variety of biologically active molecules. The true potential of this scaffold, however, is often unlocked through strategic derivatization of its carboxylic acid moiety. This process of converting the carboxylic acid into esters, amides, and other functional groups is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the rationale, protocols, and biological evaluation of derivatives synthesized from this compound. We will delve into the "why" and "how" of derivatization, with a particular focus on creating a library of compounds for screening as potential enzyme inhibitors, such as those targeting Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH has been shown to produce analgesic and anti-inflammatory effects, making it an attractive therapeutic target.[1]

The derivatization of the carboxylic acid can profoundly impact a compound's:

  • Lipophilicity and Cell Permeability: Converting the polar carboxylic acid to a less polar ester or amide can enhance the molecule's ability to cross cellular membranes and reach its intracellular target.[2][3]

  • Target Binding and Potency: The newly introduced functional groups can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of a target enzyme, thereby increasing binding affinity and inhibitory potency.[4][5]

  • Metabolic Stability: Amide bonds are generally more resistant to hydrolysis by esterases than ester bonds, which can lead to a longer biological half-life.[6]

  • Structure-Activity Relationship (SAR) Exploration: Synthesizing a diverse library of derivatives allows for a systematic investigation of how structural modifications influence biological activity, a critical step in lead optimization.[1][4]

This document will provide detailed, field-proven protocols for the synthesis of amide and ester derivatives, their characterization, and their subsequent evaluation in a representative enzyme inhibition assay.

Experimental Workflows and Key Methodologies

A typical workflow for the derivatization and biological evaluation of this compound is depicted below. This process begins with the activation of the carboxylic acid, followed by reaction with a nucleophile (an amine or alcohol) to form the desired derivative. Subsequent purification and characterization confirm the identity and purity of the synthesized compound before it proceeds to biological screening.

G cluster_synthesis Synthesis Phase cluster_assay Biological Assay Phase start This compound activation Carboxylic Acid Activation (e.g., EDC/HOBt) start->activation Step 1 coupling Amide/Ester Coupling activation->coupling Step 2 workup Aqueous Workup coupling->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 characterization Characterization (NMR, MS) purification->characterization Step 5 screening Enzyme Inhibition Assay characterization->screening Proceed to Screening data_analysis Data Analysis (IC50 determination) screening->data_analysis sar SAR Analysis data_analysis->sar G cluster_mech EDC/HOBt Coupling Mechanism Acid R-COOH Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + EDC EDC EDC Intermediate2 HOBt-Ester Intermediate1->Intermediate2 + HOBt - Urea HOBt HOBt Amide Amide Product Intermediate2->Amide + R'-NH2 - HOBt Amine R'-NH2 Urea Urea Byproduct G Enzyme Enzyme (e.g., FAAH) Product Product (Detectable) Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor Test Compound (Derivative) Inhibitor->Enzyme Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to help you improve your yield, purity, and overall success.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I systematically improve it?

A1: Low yield in this synthesis, particularly when using a palladium-catalyzed route like the Heck reaction, is a common but solvable issue. The causes can be traced back to three main areas: catalyst integrity, reagent quality, and reaction conditions.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.

    • Cause: The active Pd(0) species can be sensitive to oxygen, which can oxidize it to the less active Pd(II) state or lead to the formation of palladium black.[1] The phosphine ligands used to stabilize the catalyst can also degrade.

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before adding the catalyst. Using a slightly more robust pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand, which forms the active Pd(0) species in situ, can be more reliable than using Pd(PPh₃)₄ directly.[2]

  • Reagent Purity & Stoichiometry:

    • Cause: Impurities in your starting materials (4-bromo-3-fluorophenyl precursor or the acrylate) can poison the catalyst. The base is also critical; if it's old, wet, or not sufficiently strong, the reaction will be sluggish.

    • Solution: Use freshly purified starting materials. Ensure your base (e.g., triethylamine, potassium carbonate) is anhydrous and of high purity. Carefully check the stoichiometry; an excess of the acrylate partner is common, but a large excess can lead to polymerization.

  • Reaction Conditions:

    • Cause: Suboptimal temperature, concentration, or solvent choice can drastically affect yield. High temperatures can accelerate catalyst decomposition, while low temperatures may not provide sufficient energy for the reaction to proceed.

    • Solution: The optimal temperature is often a delicate balance, typically in the range of 80-120 °C for Heck reactions.[3] If you observe catalyst decomposition (blackening), try lowering the temperature.[1] Run a series of small-scale experiments to optimize the temperature and concentration for your specific substrate and catalyst system. Polar aprotic solvents like DMF, DMAc, or acetonitrile are generally effective.

Q2: I'm observing a black precipitate forming in my reaction flask. What is it and how do I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated palladium metal.[1] This indicates that your Pd(0) catalyst, which should be soluble and ligated to remain active in the catalytic cycle, has crashed out of solution.

  • Primary Cause: This typically happens when the phosphine ligands are unable to adequately stabilize the Pd(0) intermediate. This can be due to excessively high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

  • Preventative Measures:

    • Lower the Temperature: This is the most immediate action to take. High heat accelerates both the desired reaction and the catalyst decomposition pathway.

    • Improve Inert Atmosphere: Use robust degassing techniques (e.g., freeze-pump-thaw cycles for sensitive reactions or sparging with argon for 20-30 minutes) to remove all traces of oxygen.

    • Optimize Ligand Choice and Loading: While triphenylphosphine is common, more electron-rich or bulkier phosphine ligands (e.g., tri(o-tolyl)phosphine or Buchwald-type ligands) can offer greater stability to the palladium center. Ensure you are using an adequate ligand-to-palladium ratio (typically 2:1 to 4:1).

    • Consider a Different Solvent: While convenient, some solvents can coordinate to the metal center and affect stability. Running the reaction in a different solvent system may help.

Q3: My final product is contaminated with a significant amount of a non-polar impurity. What is it likely to be and what is the best purification strategy?

A3: A common non-polar byproduct in palladium-catalyzed cross-coupling reactions is the homocoupling product of your aryl halide. In this case, it would be a bromo-fluoro-biphenyl species, formed by the coupling of two molecules of your 4-bromo-3-fluorophenyl starting material.

The most effective purification method leverages the acidic nature of your desired product, this compound.

  • Recommended Purification Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic layer with an aqueous base solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). Your desired carboxylic acid product will deprotonate and move into the aqueous layer as its carboxylate salt.

    • The non-polar homocoupling byproduct and any unreacted aryl bromide will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify it with a strong acid (e.g., 2 M HCl) until the pH is ~1-2.

    • Your purified product will precipitate out of the aqueous solution as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. For even higher purity, this solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Catalyst deactivation; Impure reagents; Suboptimal temperature/solvent.Use inert atmosphere; Purify reagents; Screen temperatures (e.g., 80-110 °C).
Palladium Black Reaction temperature too high; Oxygen contamination; Insufficient ligand.Lower temperature; Improve degassing; Increase ligand:Pd ratio or use a more robust ligand.
Difficult Purification Formation of homocoupled byproducts; Unreacted starting material.Implement an acid-base extraction workup to isolate the carboxylic acid product.
Incomplete Reaction Poor catalyst activity; Insufficient base; Low temperature.Add fresh catalyst; Use anhydrous, high-purity base; Increase temperature cautiously.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for preparing this compound?

A1: For both lab-scale and larger-scale synthesis, the Mizoroki-Heck reaction is a powerful and convergent choice.[3][4][5] This reaction couples an aryl halide with an alkene. In this case, you would couple a 4-bromo-3-fluoro-substituted aryl halide with an acrylate ester, followed by hydrolysis.

The general two-step sequence is:

  • Heck Coupling: 1-Bromo-4-iodo-2-fluorobenzene is reacted with ethyl or methyl acrylate using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) in the presence of a base (e.g., Et₃N). The iodo-group is more reactive in the oxidative addition step of the Heck cycle, allowing for selective coupling.

  • Hydrolysis: The resulting ethyl or methyl 3-(4-bromo-3-fluorophenyl)propenoate is then hydrolyzed (e.g., using NaOH or KOH in a methanol/water mixture) and subsequently hydrogenated to saturate the double bond, yielding the final propanoic acid product.

Q2: How do the electronic properties of the 4-Bromo-3-fluorophenyl group influence the reaction?

A2: The fluorine and bromine atoms are both electron-withdrawing groups due to their electronegativity. This has a significant impact on the reactivity of the aryl halide in the Heck reaction. The electron-deficient nature of the aromatic ring makes the carbon-halide bond more susceptible to the crucial oxidative addition step with the Pd(0) catalyst.[6] This generally leads to faster and more efficient reactions compared to electron-rich aryl halides. The regioselectivity of the acrylate addition is also influenced, typically favoring addition to the less substituted carbon of the double bond.[6]

Q3: Which analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: A multi-technique approach is crucial for reliable process control and product validation.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The quickest way to monitor the consumption of the starting aryl halide. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under UV light.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion of starting material and the formation of the product and any volatile byproducts.

  • Final Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure. Look for the characteristic aromatic signals (paying attention to C-F and H-F coupling) and the aliphatic proton signals of the propanoic acid chain.

    • ¹⁹F NMR Spectroscopy: Confirms the presence and chemical environment of the fluorine atom.

    • Infrared (IR) Spectroscopy: Will show a strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

    • Mass Spectrometry (MS): Confirms the molecular weight (247.06 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[7]

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Heck Reaction and Saponification

This protocol is a representative example. Optimization of catalyst, ligand, and conditions may be required.

Step A: Heck Coupling

  • To a dry, three-necked flask under an Argon atmosphere, add 1-bromo-2-fluoro-4-iodobenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add degassed solvent (e.g., acetonitrile or DMF) followed by triethylamine (2.0 equiv).

  • Add ethyl acrylate (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting aryl iodide is consumed.

  • Cool the mixture, filter off the triethylammonium salts, and concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography or taken directly to the next step.

Step B: Saponification and Reduction

  • Dissolve the crude ester from Step A in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 equiv) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction, remove the methanol via rotary evaporation.

  • The aqueous solution containing the propenoate is then acidified and subjected to hydrogenation (e.g., using H₂, Pd/C) to yield the final saturated acid.

  • Perform an acid-base workup as described in the troubleshooting section for final purification.

Visualizations

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord Complex Alkene-Pd Complex Coord->Complex Insert Migratory Insertion Complex->Insert Sigma σ-Alkyl Pd(II) Complex Insert->Sigma Beta β-Hydride Elimination Sigma->Beta Product_Complex Product-Pd Complex Beta->Product_Complex Release Base-Assisted Reductive Elimination Product_Complex->Release Product Substituted Alkene Product_Complex->Product Release->Pd0 HB_X [H-Base]⁺X⁻ Release->HB_X ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Release

Caption: A logical workflow for troubleshooting low reaction yield.

Troubleshooting_Workflow start Problem: Low Yield check_catalyst Catalyst Integrity Check Observe for Pd Black? Using inert atmosphere? start->check_catalyst check_reagents Reagent Purity Check Are reagents fresh/pure? Is base anhydrous? start->check_reagents check_conditions Condition Optimization Is temperature optimal? Is solvent correct? start->check_conditions solution_catalyst Solution: • Improve inerting (degas solvent) • Lower reaction temperature • Use fresh catalyst/ligand check_catalyst->solution_catalyst solution_reagents Solution: • Purify starting materials • Use fresh, dry base • Verify stoichiometry check_reagents->solution_reagents solution_conditions Solution: • Screen temperatures (e.g., 80-110 °C) • Confirm solvent is appropriate (e.g., DMF, ACN) check_conditions->solution_conditions

References

Technical Support Center: Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deep understanding of the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions & Troubleshooting Guides

This guide is organized by common synthetic strategies. Please select the route that best matches your experimental approach.

1. Issues in Palladium-Catalyzed C-C Coupling Routes (e.g., Heck Reaction) 2. Problems with Alkylation-Based Methods (e.g., Malonic Ester Synthesis) 3. Challenges in the Reduction of Cinnamic Acid Precursors 4. Complications in Nitrile Hydrolysis Pathways

Troubleshooting the Heck Reaction Pathway

The Heck reaction is a powerful method for C-C bond formation, often used to synthesize a cinnamic acid derivative precursor which is then reduced.[1] A common route involves coupling 4-bromo-3-fluoro-iodobenzene with an acrylate, followed by reduction. However, several side reactions can compromise yield and purity.

Q1: My Heck reaction of 4-bromo-3-fluoro-iodobenzene and ethyl acrylate is giving a low yield. I'm also detecting a significant byproduct that appears to be 1-bromo-2-fluorobenzene. What is causing this?

A1:

  • Plausible Cause: The primary issue is likely a hydrodehalogenation side reaction, where the aryl halide is reduced instead of coupling with the alkene. In the palladium catalytic cycle, a palladium hydride species (Pd-H) can form. Instead of participating in the desired cycle, this Pd-H species can undergo oxidative addition to another molecule of your starting material, ultimately replacing the halogen (in this case, iodine, which is more reactive than bromine) with a hydrogen atom.[2]

  • Troubleshooting & Verification:

    • Mass Spectrometry (GC-MS/LC-MS): Analyze your crude reaction mixture. The hydrodehalogenated byproduct (1-bromo-2-fluorobenzene) will have a molecular weight corresponding to the loss of iodine and the gain of one proton from your starting material.

    • NMR Spectroscopy (¹H NMR): Compare the aromatic region of your product mixture to the starting material. The disappearance of the characteristic signal for the proton adjacent to the iodine and the appearance of a new, simpler aromatic splitting pattern will confirm the reduction.

  • Preventative Measures & Optimization: The key is to suppress the formation or reactivity of the Pd-H intermediate.

    ParameterStandard Condition (Problematic)Optimized Condition (Recommended)Rationale
    Base Triethylamine (Et₃N)Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)Et₃N can be a source of hydrides, especially at elevated temperatures. Inorganic bases are less prone to this.[3][4]
    Solvent DMF, DMAc (high boiling point)Acetonitrile (ACN), TolueneHigh temperatures can promote side reactions. Lowering the temperature or using a solvent that allows for effective reaction at a lower temperature can be beneficial.
    Additives NoneSilver salts (e.g., Ag₂CO₃)Silver salts can act as halide scavengers, facilitating the reductive elimination of H-X from the palladium center and preventing the Pd-H species from re-entering the catalytic cycle in an unproductive way.[2]
    Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄Using a pre-formed Pd(0) source can sometimes lead to a cleaner reaction by avoiding in-situ reduction steps that might generate side products.[1][5]
  • Workflow for Troubleshooting Hydrodehalogenation

    G start Low Yield & Suspected Hydrodehalogenation ms Run GC-MS or LC-MS on Crude Mixture start->ms nmr Analyze ¹H NMR of Crude Mixture start->nmr confirm Confirm Presence of Reduced Byproduct ms->confirm nmr->confirm no_byproduct Byproduct Not Confirmed. Re-evaluate other issues (catalyst death, poor SM). confirm->no_byproduct No optimize Implement Optimization Strategy confirm->optimize Yes base Switch to Inorganic Base (e.g., K₂CO₃) optimize->base temp Lower Reaction Temperature optimize->temp additive Incorporate Additive (e.g., Ag₂CO₃) optimize->additive re_run Re-run Reaction with Optimized Conditions base->re_run temp->re_run additive->re_run

    Caption: Troubleshooting workflow for hydrodehalogenation.

Troubleshooting Malonic Ester Synthesis

This classic route involves alkylating diethyl malonate with 4-bromo-3-fluorobenzyl bromide, followed by saponification and decarboxylation to yield the final product.[6][7]

Q2: After performing a malonic ester synthesis, my main impurity has a molecular weight that is significantly higher than my target acid. What is this byproduct?

A2:

  • Plausible Cause: The most common side reaction in malonic ester synthesis is dialkylation .[8] After the first successful alkylation, the alpha-proton of the mono-substituted malonic ester is still acidic. If there is remaining base and unreacted 4-bromo-3-fluorobenzyl bromide, a second alkylation can occur, leading to a disubstituted malonic ester. This byproduct will not decarboxylate to your desired product and will have a much higher molecular weight.

  • Troubleshooting & Verification:

    • Mass Spectrometry (LC-MS): The mass of the dialkylated byproduct will correspond to the diethyl malonate core plus two 4-bromo-3-fluorobenzyl groups. This will be readily identifiable.

    • Chromatography (TLC/Column): The dialkylated ester is significantly less polar than the mono-alkylated ester and much less polar than the final diacid, allowing for easy separation and identification.

  • Preventative Measures & Optimization:

    • Control Stoichiometry: The most effective way to prevent dialkylation is to use a significant excess of the nucleophile (diethyl malonate) relative to the electrophile (4-bromo-3-fluorobenzyl bromide). A 2 to 3-fold excess of the malonic ester is often sufficient to favor mono-alkylation.[8]

    • Slow Addition: Add the base (e.g., sodium ethoxide) slowly to the mixture of the malonic ester and the alkyl halide. This keeps the concentration of the enolate low at any given moment, reducing the chance of the mono-alkylated product being deprotonated and reacting a second time.

  • Reaction Pathway: Mono- vs. Di-alkylation

    G malonate Diethyl Malonate enolate Enolate (Nucleophile) malonate->enolate + Base mono_product Mono-alkylated Ester (Intermediate) enolate->mono_product + Benzyl-Br benzyl_br 4-Bromo-3-fluorobenzyl Br (Electrophile) final_product 3-(4-Bromo-3-fluorophenyl) propanoic acid (Desired Product) mono_product->final_product Hydrolysis & Decarboxylation di_enolate Deprotonated Intermediate mono_product->di_enolate + Base (excess) di_product Dialkylated Ester (Side Product) di_enolate->di_product + Benzyl-Br (excess)

    Caption: Competing reaction pathways in malonic ester synthesis.

Troubleshooting the Reduction of Cinnamic Acid Precursors

If your synthesis proceeds via a cinnamic acid intermediate, the final step is the reduction of the alkene double bond. Catalytic hydrogenation is common, but can lead to unwanted side reactions.

Q3: I am reducing 3-(4-Bromo-3-fluorophenyl)acrylic acid using H₂ and Pd/C, but I'm getting a mixture of products, including one that has lost its bromine atom.

A3:

  • Plausible Cause: This side reaction is known as hydrogenolysis or dehalogenation . The palladium catalyst is highly active and, under hydrogenation conditions, can cleave the carbon-bromine bond, replacing it with a hydrogen atom. The C-Br bond is more susceptible to this than the C-F bond.

  • Troubleshooting & Verification:

    • Mass Spectrometry (LC-MS): The most definitive method. Bromine has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. The debrominated product will lack this pattern and show a single M+ peak.

    • NMR Spectroscopy (¹H NMR): Aromatic coupling patterns will change significantly upon removal of the bromine atom.

  • Preventative Measures & Optimization: The goal is to reduce the activity of the catalyst system just enough to selectively reduce the alkene without cleaving the C-Br bond.

    MethodConditions / ReagentsRationale
    Catalyst Choice Use a less active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or Raney Nickel.These catalysts often show lower propensity for hydrogenolysis compared to standard Pd/C.
    Catalyst Poisoning Add a small amount of a catalyst poison like quinoline or thiophene.Poisons selectively deactivate the most active sites on the catalyst surface, suppressing hydrogenolysis more than alkene reduction. This requires careful optimization.
    Transfer Hydrogenation Use a hydrogen donor like ammonium formate, cyclohexene, or isopropanol with Pd/C.This method avoids the use of high-pressure H₂ gas and often provides a milder, more controlled reduction environment, minimizing hydrogenolysis.
    Reaction Conditions Lower H₂ pressure (e.g., 1 atm to 50 psi), lower temperature (room temp).Harsher conditions (high pressure, high temperature) increase the rate of all reactions, including undesired hydrogenolysis.
  • Recommended Protocol for Selective Reduction:

    • Dissolve the 3-(4-bromo-3-fluorophenyl)acrylic acid (1.0 eq) in ethanol or methanol.

    • Add 5-10 mol% Pd/C catalyst.

    • Add ammonium formate (3-5 eq) in one portion.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

    • Perform a standard aqueous workup to isolate the product acid.

Troubleshooting Nitrile Hydrolysis

Another viable route is the hydrolysis of 3-(4-bromo-3-fluorophenyl)propanenitrile. This step can be deceptively tricky.

Q4: My nitrile hydrolysis (using NaOH/H₂O) is not going to completion. I'm isolating a significant amount of a neutral, water-insoluble compound instead of my acid.

A4:

  • Plausible Cause: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a stable amide intermediate (3-(4-bromo-3-fluorophenyl)propanamide).[9][10] Hydrolysis of the amide to the carboxylate is often slower than the hydrolysis of the nitrile to the amide. If the reaction conditions (time, temperature, or base concentration) are insufficient, the reaction can stall at the amide stage.[11]

  • Troubleshooting & Verification:

    • Solubility Test: Your target product, the carboxylic acid, will deprotonate in the basic reaction mixture to form a water-soluble carboxylate salt. The intermediate amide is neutral and will remain largely insoluble. If you have a persistent solid in your basic solution, it is likely the amide.

    • Spectroscopy (IR/NMR): Isolate the solid byproduct. The IR spectrum will show characteristic amide peaks (C=O stretch around 1650 cm⁻¹, N-H stretches around 3200-3400 cm⁻¹). The ¹H NMR will show broad N-H protons.

  • Preventative Measures & Optimization:

    • Increase Reaction Severity: To push the reaction to completion, you must hydrolyze the stable amide intermediate.

      • Increase Temperature: Refluxing for an extended period is typically necessary.

      • Increase Reaction Time: Monitor the reaction and do not stop it until the starting nitrile and intermediate amide are consumed.

      • Increase Reagent Concentration: Using a more concentrated solution of NaOH or H₂SO₄ can accelerate the second hydrolysis step.

    • Choice of Acid vs. Base:

      • Alkaline Hydrolysis: Produces the carboxylate salt directly. Ammonia gas is evolved. A final acidification step is required to obtain the free carboxylic acid.[11] This is often preferred for its simplicity.

      • Acidic Hydrolysis: Produces the carboxylic acid directly, but the ammonia byproduct is trapped as an ammonium salt (e.g., NH₄Cl), which must be removed during workup.[11][12]

  • Reaction Progression Diagram

    G nitrile Starting Nitrile R-C≡N amide Amide Intermediate R-CONH₂ nitrile->amide k₁ (fast) + H₂O/OH⁻ acid Carboxylic Acid R-COOH amide->acid k₂ (slow) + H₂O/OH⁻ (Requires heat/time)

    Caption: The two-stage hydrolysis of a nitrile to a carboxylic acid.

References

Stability and storage conditions for 3-(4-Bromo-3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Comprehensive Stability and Storage Guidelines for 3-(4-Bromo-3-fluorophenyl)propanoic acid (CAS No. 127425-80-3)

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed technical guide on the stability and optimal storage conditions for this compound. The information herein is synthesized from established principles of chemical stability, data from structurally analogous compounds, and general laboratory best practices. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible experimental outcomes and preventing reagent-related troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical structure, which includes a carboxylic acid group and a halogenated aromatic ring, and data from similar phenylpropanoic acid derivatives, the compound should be stored in a cool, dry, and well-ventilated area .[1][2] The container must be tightly sealed to prevent moisture absorption and potential degradation.[1][3]

Q2: Is refrigeration or freezing necessary for long-term storage?

A2: While room temperature storage in a desiccated environment is generally sufficient for short-term use, for long-term stability, refrigeration (2-8 °C) is recommended. For extended periods (months to years), storing at -20 °C is advisable, particularly if the compound is in a solvent. This minimizes the potential for slow degradation reactions.[4]

Q3: Is this compound sensitive to light or air?

A3: Phenylpropanoic acids and halogenated aromatic compounds can be sensitive to light and oxidation over time.[4] It is best practice to store the compound in an amber or opaque vial to protect it from light. While not acutely sensitive to air, prolonged exposure can lead to oxidation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance long-term stability, although it is not strictly necessary for routine use if the container is kept tightly sealed.

Q4: What are the visible signs of degradation for this compound?

A4: As a solid, any noticeable change in the physical appearance of the compound may indicate degradation. Be vigilant for:

  • Color change: A shift from its typical off-white or light crystalline appearance to yellow or brown hues.

  • Clumping or caking: This often suggests moisture absorption.

  • Odor: While this compound's odor profile is not strongly defined, any unusual or pungent smell could be a sign of decomposition.

If any of these signs are observed, it is recommended to verify the compound's purity by an appropriate analytical method (e.g., HPLC, NMR) before use.

Q5: What substances are incompatible with this compound?

A5: The primary incompatibility is with strong oxidizing agents .[5] Reactions with these can be vigorous and may lead to the degradation of the aromatic ring and the propanoic acid side chain. It is also advisable to avoid strong bases, as they will deprotonate the carboxylic acid, forming a salt, which may have different solubility and stability characteristics.

Troubleshooting Guide

This section addresses common experimental issues that may be linked to the stability or handling of this compound.

Observed Problem Potential Cause Related to Stability/Storage Recommended Action
Inconsistent or poor solubility The compound may have absorbed moisture, leading to clumping and altered dissolution properties.Gently dry the required amount of the compound under vacuum. For future use, ensure the main container is stored in a desiccator.
Variable reaction yields or unexpected byproducts The starting material may have partially degraded due to improper storage (exposure to light, heat, or air).Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, use a fresh, properly stored batch of the compound.
Non-reproducible analytical results (e.g., in chromatography) If using a stock solution, it may have degraded over time, especially if not stored properly (e.g., at room temperature, exposed to light).Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it at -20°C in an amber vial and minimize freeze-thaw cycles.
Baseline instability or ghost peaks in chromatographic analysis Leachates from improper storage containers or degradation products can interfere with sensitive analytical methods.Use high-quality, inert storage vials (e.g., glass with PTFE-lined caps). If contamination is suspected, purify the compound or use a fresh batch.

Experimental Workflow for Stability Troubleshooting

Below is a logical workflow to diagnose and resolve issues potentially related to the stability of this compound.

Stability_Troubleshooting Troubleshooting Workflow for Compound Stability Issues start Experimental Anomaly Observed (e.g., low yield, poor reproducibility) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes visual_inspection Visually Inspect Compound: - Color change? - Clumping? check_storage->visual_inspection No, conditions were correct improper_storage->visual_inspection degradation_suspected Degradation Suspected visual_inspection->degradation_suspected Yes, signs of degradation review_protocol Review Experimental Protocol for Other Error Sources visual_inspection->review_protocol No, appears normal analytical_purity Perform Purity Analysis (e.g., HPLC, NMR) degradation_suspected->analytical_purity purity_fail Purity Below Specification analytical_purity->purity_fail Purity confirmed low analytical_purity->review_protocol Purity is acceptable use_fresh_stock Use a Fresh, Validated Batch of Compound purity_fail->use_fresh_stock end_good Problem Resolved use_fresh_stock->end_good end_bad Problem Persists: Escalate to Senior Scientist review_protocol->end_bad

Caption: Troubleshooting Decision Tree for Stability Issues.

Scientific Rationale for Storage Recommendations

The stability of this compound is dictated by its functional groups: the carboxylic acid, the phenyl ring, and the bromo- and fluoro- substituents.

  • Carboxylic Acid Moiety: Carboxylic acids are susceptible to decarboxylation, though this typically requires high temperatures. Of more immediate concern is their hygroscopic nature, which can lead to the absorption of water, affecting weighing accuracy and potentially altering reactivity.

  • Halogenated Phenyl Ring: The aromatic ring is generally stable, but the presence of halogens can influence its reactivity. Halogenated aromatic compounds should be handled with care, as they can have toxicological properties.[5] While stable, prolonged exposure to UV light or strong oxidizing conditions can lead to degradation.

  • Potential Degradation Pathways: The primary abiotic degradation pathways for compounds of this class are oxidation and hydrolysis.[4] Oxidation can affect the propanoic acid side chain or the aromatic ring, while hydrolysis is less of a concern for the core structure but can be relevant if the compound is in solution with reactive species.

By adhering to the storage conditions of a cool, dry, dark, and tightly sealed environment, these potential degradation pathways are significantly minimized, ensuring the long-term integrity of the compound.

References

Technical Support Center: 3-(4-Bromo-3-fluorophenyl)propanoic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromo-3-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Question 1: What is a reliable method for synthesizing this compound?

A common and effective method is the Malonic Ester Synthesis.[1][2][3] This route offers a controlled way to form the propanoic acid side chain. The general workflow involves the alkylation of a malonic ester with a suitable 4-bromo-3-fluorobenzyl halide, followed by hydrolysis and decarboxylation.

Question 2: I am experiencing low yields in my malonic ester synthesis of the target acid. What are the likely causes and how can I improve the yield?

Low yields in malonic ester synthesis can often be attributed to several factors:

  • Incomplete enolate formation: The first step, deprotonation of the malonic ester, is crucial. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the enolate by moisture.

  • Side reactions of the alkylating agent: The 4-bromo-3-fluorobenzyl halide is susceptible to self-condensation or elimination reactions, especially with stronger, bulkier bases. Using a less sterically hindered base like sodium ethoxide can be beneficial.[1][4]

  • Dialkylation: A significant drawback of this synthesis is the potential for the malonic ester to be alkylated twice.[1] This can be minimized by using the malonic ester in a slight excess relative to the alkylating agent and adding the alkylating agent slowly to the reaction mixture.

  • Incomplete hydrolysis or decarboxylation: The final steps require heating. Ensure the reaction temperature and time are sufficient for complete conversion. Acidic hydrolysis is typically employed for both steps.[5][6][7]

Amide Coupling Reactions

Question 3: My amide coupling reaction using this compound and a primary amine is sluggish and gives a poor yield. How can I troubleshoot this?

Amide bond formation can be challenging. Here are several key areas to investigate:

  • Choice of Coupling Reagent: For standard couplings, carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure are effective. For more challenging or sterically hindered couplings, consider more potent uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[8]

  • Reaction Conditions:

    • Solvent: Ensure your solvent (e.g., DMF, DCM) is anhydrous.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid formed without competing with the amine nucleophile.[8]

    • Temperature: While many couplings proceed at room temperature, gentle heating may be necessary for less reactive partners.

  • Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more reactive species before the amine is added. This is typically achieved by pre-stirring the carboxylic acid, coupling reagent, and additive for a short period before introducing the amine.

Below is a troubleshooting workflow for a typical amide coupling reaction:

AmideCouplingTroubleshooting Start Low Yield in Amide Coupling CheckReagents Verify Reagent Quality (Anhydrous Solvents, Fresh Coupling Reagents) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Concentration) CheckReagents->OptimizeConditions Reagents OK Success Improved Yield CheckReagents->Success Reagents were the issue ChangeCouplingReagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) OptimizeConditions->ChangeCouplingReagent Yield Still Low OptimizeConditions->Success Conditions Optimized AcylHalide Consider Acyl Halide Intermediate ChangeCouplingReagent->AcylHalide No Improvement ChangeCouplingReagent->Success Reagent Change Successful AcylHalide->Success

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Question 4: I am observing an unexpected side product in my amide coupling reaction. What could it be?

A common side product is the formation of an N-acylurea if you are using a carbodiimide coupling reagent like DCC or EDC without an additive like HOBt. The O-acylisourea intermediate can rearrange to the more stable but unreactive N-acylurea. The use of additives like HOBt or HOAt effectively traps the O-acylisourea to form a less reactive active ester, preventing this side reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Question 5: I want to perform a Suzuki-Miyaura coupling with the bromo- functionality of this compound. What are the key considerations?

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[9][10][11] For your specific substrate, consider the following:

  • Catalyst System: A palladium(0) catalyst is required. Common choices include Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. The choice of ligand can be critical for achieving good yields, especially with aryl chlorides, though aryl bromides are generally more reactive.[11][12]

  • Base: A base is essential for the transmetalation step.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can depend on the stability of other functional groups in your molecule.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typical. This two-phase system often requires a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction.[9]

  • Protecting the Carboxylic Acid: The carboxylic acid proton is acidic and can potentially interfere with the basic conditions of the Suzuki coupling. While some Suzuki reactions tolerate free carboxylic acids, it is often advisable to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete.

Here is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction:

SuzukiCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L2-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron R'-B(OR)2 Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Question 6: I am observing debromination as a side reaction during my Suzuki coupling. How can I prevent this?

Debromination can occur under certain conditions, particularly with prolonged reaction times or at elevated temperatures. To minimize this:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Experiment with different phosphine ligands to find one that favors the desired cross-coupling over debromination.

  • Purity of Reagents: Ensure your solvent and base are free of impurities that could act as reducing agents.

Purification and Characterization

Question 7: What are the best methods for purifying the final products of reactions involving this compound?

The purification strategy will depend on the properties of your product:

  • For Carboxylic Acid Products:

    • Acid-Base Extraction: If your product is a carboxylic acid, you can often purify it by dissolving the crude material in an organic solvent and extracting it with an aqueous base (e.g., NaHCO₃ or NaOH). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidifying the aqueous layer will precipitate your purified carboxylic acid, which can be collected by filtration or extracted into a fresh portion of organic solvent.

    • Crystallization: If your product is a solid, crystallization from a suitable solvent system is an excellent purification method.

  • For Neutral Products (e.g., Amides, Esters):

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying neutral organic compounds. A range of solvent systems can be used, typically starting with a non-polar solvent and gradually increasing the polarity.

    • Crystallization: If the product is a solid, crystallization can also be effective.

Question 8: What are the expected spectroscopic data for this compound?

While specific data can vary slightly depending on the solvent and instrument, you can generally expect the following:

Property Value
Molecular Formula C₉H₈BrFO₂[13][14]
Molecular Weight 247.06 g/mol [13][14]
¹H NMR Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine and bromine substituents), and two methylene groups of the propanoic acid chain (typically triplets), and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the aromatic carbons (with C-F coupling), the carbonyl carbon of the carboxylic acid, and the two methylene carbons.
IR Spectroscopy A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.

References

Technical Support Center: A Guide to the Purification of 3-(4-Bromo-3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4-Bromo-3-fluorophenyl)propanoic acid. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter with this compound, and where do they come from?

A1: Impurities in this compound generally stem from the synthetic route used. Common methods like the malonic ester synthesis or Heck reaction can introduce specific contaminants.[1][2][3][4][5]

  • Unreacted Starting Materials: Residual precursors from the synthesis are a common source of impurities.

  • Byproducts from Side Reactions: In the malonic ester synthesis, a significant byproduct can be the dialkylated ester.[1][3] If a Heck reaction is employed, impurities can arise from side reactions of the palladium catalyst.[2][4][6][7]

  • Reagent and Solvent Residues: Solvents and reagents used during the synthesis and workup can remain in the final product.

  • Degradation Products: Although the compound is generally stable, exposure to extreme temperatures or pH levels can cause it to degrade.

To effectively choose a purification method, it's crucial to first identify the impurities present. Techniques such as NMR, HPLC, and mass spectrometry are recommended for analyzing the crude product.

Q2: My ¹H NMR spectrum is showing broad peaks, and the carboxylic acid proton is not visible. What could be causing this?

A2: This is a frequent issue in the NMR analysis of carboxylic acids.[8][9][10][11]

  • Proton Exchange: The acidic proton of a carboxylic acid is labile and can exchange with trace amounts of water in the NMR solvent, leading to a very broad signal or its complete disappearance into the baseline.[10][12] Shaking the sample with a drop of D₂O will cause the peak to disappear, confirming its identity.[9][10]

  • Solvent Effects: The choice of solvent can significantly impact the appearance of the carboxylic acid proton. In solvents like CDCl₃, it may appear as a broad singlet anywhere between 10-12 ppm.[10][11] In contrast, a solvent like DMSO-d₆ can result in a sharper peak.

  • Sample Concentration: Highly concentrated samples can lead to peak broadening.[9] Diluting the sample may improve the spectral resolution.

  • Paramagnetic Impurities: Traces of metals, particularly from catalysts like palladium, can cause significant peak broadening.[9]

Q3: I'm having trouble separating an impurity with a very similar polarity. What are my options?

A3: When standard purification methods like recrystallization or basic column chromatography are insufficient, more advanced techniques are necessary.

  • Preparative HPLC (Prep-HPLC): This is a powerful tool for separating compounds with minor differences in polarity.[13] A reversed-phase C18 column is often effective for aromatic carboxylic acids.[14][15] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid such as trifluoroacetic acid (TFA) to improve peak shape.[14]

  • Acid-Base Extraction: This classic technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.[16][17][18][19][20] By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer.[16][17][18] The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid.[16][18]

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide as the mobile phase and can offer different selectivity compared to HPLC, making it a valuable alternative for challenging separations.[21]

Troubleshooting and Protocols

Problem 1: Low recovery after recrystallization.

Recrystallization is a highly effective purification method, but optimizing the solvent system is key to maximizing yield.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent (or solvent pair) is one in which your compound is highly soluble when hot and poorly soluble when cold.[22]

  • Cooling Rate: Rapid cooling can trap impurities within the newly formed crystals. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath is recommended.

  • Solvent Volume: Using too much solvent will result in a significant loss of product to the mother liquor. Aim to use the minimum amount of hot solvent required to fully dissolve your compound.

Protocol 1: Optimized Recrystallization

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar78-100A good starting point for many carboxylic acids.
Toluene/HeptaneNon-polar98-111Effective for removing less polar impurities.
Ethyl Acetate/HexaneMedium69-77A versatile, mid-polarity option.
Problem 2: Impurities still present after flash column chromatography.

If standard flash chromatography on silica gel is not providing the desired purity, consider these adjustments.

Troubleshooting Steps:

  • Mobile Phase Modification: For carboxylic acids, adding a small amount of acetic acid (around 1%) to the mobile phase can significantly reduce peak tailing and improve separation.

  • Stationary Phase Choice: If silica gel isn't effective, a reversed-phase C18 silica gel may provide the necessary selectivity for your separation.[14]

  • Sample Loading: For compounds with limited solubility in the mobile phase, dry loading the sample can lead to better resolution.

Protocol 2: High-Resolution Flash Chromatography

  • Select an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexane with 1% acetic acid) based on TLC analysis.

  • Pack a column with silica gel.

  • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with your chosen mobile phase, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: General Purification Strategy

purification_workflow cluster_input Crude Product cluster_purification Purification Options cluster_output Final Product start Crude this compound recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base end Pure Product recrystallization->end High Purity chromatography Flash Chromatography acid_base->chromatography Further Purification Needed prep_hplc Preparative HPLC chromatography->prep_hplc Challenging Separation chromatography->end High Purity prep_hplc->end

Caption: Decision tree for selecting a purification method.

Diagram 2: Logic of Acid-Base Extraction

acid_base_extraction start Crude product in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with aq. NaHCO₃ start->wash_base organic_layer1 Organic Layer: Neutral & Basic Impurities wash_base->organic_layer1 aqueous_layer1 Aqueous Layer: Deprotonated Carboxylic Acid (Salt) wash_base->aqueous_layer1 acidify Acidify with HCl aqueous_layer1->acidify pure_product Precipitated Pure Carboxylic Acid acidify->pure_product

Caption: Flowchart of purification via acid-base extraction.

References

Preventing decomposition of 3-(4-Bromo-3-fluorophenyl)propanoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Transformations

Welcome to the Technical Support Center for 3-(4-bromo-3-fluorophenyl)propanoic acid. As a Senior Application Scientist, I understand the challenges researchers face when working with complex, multifunctional building blocks. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to prevent the decomposition of this compound in your synthetic endeavors. Our goal is to ensure the integrity of your reactions and the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound?

A1: The primary modes of decomposition for this compound are nucleophilic aromatic substitution (SNA r), particularly displacement of the fluoride, dehalogenation (loss of bromine or fluorine), and decarboxylation under specific, often harsh, conditions. The reactivity of the molecule is influenced by the interplay of the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

Q2: Is this compound sensitive to heat?

A2: While generally stable at room temperature, prolonged exposure to high temperatures, especially in the presence of certain reagents, can promote decomposition. Thermal stress can potentially lead to decarboxylation or other side reactions. It is advisable to conduct reactions at the lowest effective temperature.

Q3: How do basic or acidic conditions affect the stability of this molecule?

A3: Both strong bases and strong acids can promote decomposition. Strong bases can facilitate nucleophilic attack on the aromatic ring, potentially leading to defluorination. Strong acids, particularly at elevated temperatures, might catalyze unwanted side reactions, although simple protonation of the carboxylic acid is the expected initial interaction.

Q4: Can I anticipate issues during transition metal-catalyzed cross-coupling reactions?

A4: Yes, while the bromo-substituent is ideal for cross-coupling, side reactions can occur. These may include hydrodehalogenation (replacement of a halogen with hydrogen) or competitive reactions involving the fluorine atom or the carboxylic acid group. Careful selection of the catalyst, ligands, and reaction conditions is crucial.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during reactions with this compound, their probable causes, and recommended solutions.

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Incomplete conversion of the starting carboxylic acid.

  • Formation of multiple unidentified byproducts observed by TLC or LC-MS.

  • Discoloration of the reaction mixture.

Potential Causes & Mechanistic Insights:

  • Side reactions promoted by strong bases: The use of strong, non-hindered bases can deprotonate the carboxylic acid, but also increase the electron density of the aromatic ring, potentially making it susceptible to other reactions. More importantly, strong bases can act as nucleophiles, leading to unwanted side reactions.

  • Activation of the Fluoride for Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing bromine and propanoic acid groups can activate the fluorine atom towards nucleophilic attack, especially with strong nucleophiles or at elevated temperatures.

Solutions & Protocols:

  • Choice of Coupling Reagents and Base:

    • Utilize milder, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) instead of stronger, less hindered bases like triethylamine.

    • Employ modern coupling reagents known for high efficiency and mild reaction conditions, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Temperature Control:

    • Maintain the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.

Optimized Amide Coupling Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the amine (1.1 eq) and a hindered base such as DIPEA (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Issue 2: Unwanted Dehalogenation in Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms:

  • Presence of a significant amount of the de-brominated or de-fluorinated starting material or product in the crude reaction mixture.

  • Lower than expected yield of the desired coupled product.

Potential Causes & Mechanistic Insights:

  • Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings, where a halogen atom is replaced by a hydrogen atom from a solvent, reagent, or impurity. The C-Br bond is more susceptible to this than the C-F bond.[1][2]

  • Reductive Dehalogenation: Certain reaction conditions, particularly with phosphine ligands, can promote the reduction of the aryl halide.

Solutions & Protocols:

  • Careful Selection of Reaction Conditions:

    • Ensure anhydrous and deoxygenated conditions to minimize sources of protons and oxidative degradation of the catalyst.

    • Use a well-defined palladium precatalyst and appropriate ligand. For Suzuki couplings, ligands like SPhos or XPhos can be effective in promoting the desired coupling over dehalogenation.

    • The choice of base is critical; inorganic bases like K3PO4 or K2CO3 are often preferred over organic bases in Suzuki reactions to minimize side reactions.[3]

Representative Suzuki Coupling Protocol:

  • To a degassed mixture of this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K3PO4, 2.0 eq) in a solvent system like dioxane/water, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a carefully controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify by chromatography.

Issue 3: Potential for Decarboxylation

Symptoms:

  • Formation of 1-bromo-2-fluoro-4-ethylbenzene as a byproduct, especially in reactions conducted at high temperatures.

  • Gas evolution (CO2) from the reaction mixture.

Potential Causes & Mechanistic Insights:

  • While simple phenylpropanoic acids are relatively stable to decarboxylation, the presence of electron-withdrawing groups and high temperatures can facilitate this process.[4] The reaction likely proceeds through a protonated intermediate under acidic conditions or via a concerted mechanism at elevated temperatures.

Solutions & Protocols:

  • Avoid High Temperatures: Whenever possible, screen for catalysts and reaction conditions that allow for lower reaction temperatures.

  • pH Control: Avoid strongly acidic conditions, especially at elevated temperatures. If an acid scavenger is needed, use a non-nucleophilic base.

  • Reaction Time: Minimize reaction times to reduce the exposure of the molecule to harsh conditions.

Data Summary and Visualization

To aid in experimental design, the following table summarizes key stability considerations for this compound.

Reaction Type Potential Decomposition Pathway Key Parameters to Control Recommended Conditions
Amide Coupling Nucleophilic Aromatic Substitution (Defluorination)Base, Temperature, Coupling ReagentHindered base (DIPEA), Low temperature (0 °C to RT), Efficient coupling reagent (HATU, HBTU)
Suzuki Coupling Hydrodehalogenation (primarily debromination)Catalyst/Ligand, Base, AtmosphereBuchwald ligands (SPhos, XPhos), Inorganic base (K3PO4), Inert atmosphere
Heck Coupling Hydrodehalogenation, Catalyst DecompositionTemperature, Ligand, AtmosphereModerate temperatures, Robust phosphine ligands, Inert atmosphere
General Handling Thermal Decomposition (Decarboxylation)Temperature, pHAvoid prolonged heating > 100-120 °C, Avoid strongly acidic or basic conditions at high temp.

Logical Flow for Troubleshooting Low Yields

Troubleshooting_Flowchart start Low Yield or Byproduct Formation check_purity Verify Purity of Starting Material and Reagents start->check_purity amide_coupling Amide Coupling? check_purity->amide_coupling cross_coupling Cross-Coupling (Suzuki/Heck)? amide_coupling->cross_coupling No amide_base Evaluate Base: - Is it a strong nucleophile? - Is it sterically hindered? amide_coupling->amide_base Yes high_temp High Temperature Reaction? cross_coupling->high_temp No dehalogenation Check for Dehalogenation Byproducts cross_coupling->dehalogenation Yes decarboxylation Check for Decarboxylation Byproduct high_temp->decarboxylation Yes end Consult Further Literature high_temp->end No amide_temp Lower Reaction Temperature amide_base->amide_temp amide_reagent Change Coupling Reagent (e.g., to HATU) amide_temp->amide_reagent amide_reagent->end catalyst_issue Evaluate Catalyst/Ligand System dehalogenation->catalyst_issue inert_atmosphere Ensure Rigorous Inert Atmosphere catalyst_issue->inert_atmosphere inert_atmosphere->end reduce_temp_time Reduce Temperature and/or Reaction Time decarboxylation->reduce_temp_time reduce_temp_time->end

Caption: A flowchart to guide troubleshooting efforts when encountering low yields or byproduct formation in reactions involving this compound.

Decomposition Pathways Overview

Decomposition_Pathways cluster_conditions Reaction Conditions cluster_products Decomposition Products SM This compound strong_base Strong Base / Nucleophile pd_catalyst_h_source Pd Catalyst + H Source high_heat High Temperature defluorinated Defluorinated Product (SNAr) strong_base->defluorinated SNAr debrominated Debrominated Product (Hydrodehalogenation) pd_catalyst_h_source->debrominated Reductive Dehalogenation decarboxylated Decarboxylated Product high_heat->decarboxylated Decarboxylation

Caption: An overview of the primary decomposition pathways for this compound under different reaction conditions.

This guide provides a starting point for troubleshooting and optimizing your reactions. Should you encounter persistent issues, we recommend consulting the primary literature for more specific examples related to your particular transformation.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the realms of drug discovery and materials science, the precise molecular architecture of a synthetic intermediate dictates its reactivity, biological activity, and potential as a building block for more complex structures. 3-(4-Bromo-3-fluorophenyl)propanoic acid is one such valuable intermediate, where the specific arrangement of halogen substituents on the phenyl ring is critical for subsequent chemical transformations, such as cross-coupling reactions.[1] However, the synthesis of such molecules can often yield a mixture of isomers, or lead to ambiguity in the final product's structure. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of scientific rigor, ensuring reproducibility and the integrity of downstream applications.

This guide provides an in-depth, comparative framework for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind our analytical choices. By leveraging a suite of spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—we will construct a self-validating system to definitively confirm the target structure.[2][3][4] To illustrate the power and necessity of this multi-technique approach, we will objectively compare the expected spectroscopic data of our target compound with that of its close structural isomer, 3-(3-Bromo-4-fluorophenyl)propanoic acid , demonstrating how to differentiate between them with absolute confidence.

The Analytical Challenge: Differentiating Isomers

At first glance, this compound and its isomer, 3-(3-Bromo-4-fluorophenyl)propanoic acid, are remarkably similar. They share the same molecular formula (C₉H₈BrFO₂) and, consequently, the same molecular weight.[5][6] They also possess the exact same set of functional groups. This inherent similarity renders any single analytical technique insufficient for conclusive identification. Mass spectrometry alone cannot distinguish them, and their infrared spectra would be nearly identical.[7] The definitive proof of structure lies in mapping the precise connectivity of the atoms, a task for which NMR spectroscopy is unparalleled.[3][7] Our validation workflow, therefore, is designed as a logical funnel, starting with broad characterization and narrowing to a definitive structural assignment.

G cluster_0 Step 1: Initial Confirmation cluster_1 Step 2: Definitive Structural Elucidation cluster_2 Step 3: Final Validation MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Confirms Molecular Formula IR Infrared (IR) Spectroscopy IR->NMR Confirms Functional Groups Validation Structure Confirmed NMR->Validation Confirms Atomic Connectivity & Isomeric Purity

Caption: Integrated workflow for unambiguous spectroscopic validation.

Part 1: Foundational Analysis - What Are We Working With?

The initial analytical steps aim to confirm the molecular formula and the presence of expected functional groups. This foundational data provides the necessary context for the detailed structural mapping that follows.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expert Rationale: HRMS is the gold standard for determining the elemental composition of a compound.[8] Unlike low-resolution MS, it provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. For halogenated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides a crucial, built-in validation checkpoint.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source in negative ion mode (to deprotonate the carboxylic acid, forming [M-H]⁻). Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the monoisotopic mass of the [M-H]⁻ ion and compare it to the theoretical value. Analyze the isotopic distribution pattern.

Data Summary: Expected HRMS Data for C₉H₈BrFO₂

ParameterTheoretical ValueExpected Experimental ResultInformation Gained
Molecular Formula C₉H₈BrFO₂--
Monoisotopic Mass 245.9695 u245.9695 ± 0.0005 uConfirms the elemental composition.
[M-H]⁻ Ion [C₉H₇BrFO₂]⁻Detected as the base peak.Confirms the presence of an acidic proton.
Isotopic Pattern Peaks at m/z ~246 and ~248 in ~1:1 ratioTwo major peaks observed with ~2 Da separation and ~1:1 intensity.Definitive evidence for the presence of one bromine atom.[9]

Comparative Insight: 3-(3-Bromo-4-fluorophenyl)propanoic acid would yield an identical HRMS result. This underscores the limitation of MS in distinguishing isomers and highlights the need for NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups within a molecule.[4] For our target compound, the most telling signals will be those corresponding to the carboxylic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Summary: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Structural Significance
Carboxylic Acid O-H Stretching, H-bonded3300 - 2500 (very broad)Confirms the presence of the carboxylic acid group.
Aliphatic C-H Stretching2980 - 2850Corresponds to the propanoic acid chain.
Carboxylic Acid C=O Stretching~1700 (strong, sharp)Confirms the carbonyl of the carboxylic acid.
Aromatic C=C Stretching1600 - 1450Indicates the presence of the phenyl ring.
C-F Bond Stretching1250 - 1000Confirms the presence of a fluorine atom.
C-Br Bond Stretching690 - 515Confirms the presence of a bromine atom.

Comparative Insight: The IR spectrum of the isomer would be virtually indistinguishable, as it contains the same functional groups. While minor differences may exist in the complex "fingerprint region" (below 1500 cm⁻¹), these are insufficient for confident, standalone identification.[2]

Part 2: Definitive Analysis - Pinpointing the Isomer

With the molecular formula and functional groups confirmed, we now turn to NMR spectroscopy to map the molecule's carbon-hydrogen framework. This is where the two isomers will reveal their distinct identities.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expert Rationale: ¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, and the spin-spin coupling (splitting pattern) reveals the number of neighboring protons. The substitution pattern on the aromatic ring creates a unique fingerprint of shifts and coupling constants (J-values) that allows for definitive isomeric assignment.

Experimental Protocol: ¹H NMR Spectroscopy (500 MHz)

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to TMS. Integrate the signals to determine the relative proton ratios.

Data Interpretation: Predicted ¹H NMR Data Comparison

The key to differentiating the isomers lies in the aromatic region (typically δ 7.0-8.0).

Table 1: Predicted ¹H NMR Data for this compound

AssignmentIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH₂- 2H~2.7-2.8TripletJ ≈ 7-8 HzAdjacent to one CH₂ group.
-CH₂- 2H~2.9-3.0TripletJ ≈ 7-8 HzAdjacent to one CH₂ group and deshielded by the aromatic ring.
H-5 1H~7.1-7.2ddJ ≈ 8.5 Hz, J ≈ 2.0 Hzortho to H-6, meta to H-2.
H-2 1H~7.3-7.4ddJ ≈ 8.5 Hz, J ≈ 2.0 Hzortho to F, meta to H-6.
H-6 1H~7.5-7.6Triplet (t)J ≈ 8.5 Hzortho to H-5 and Br. The coupling to F might resolve into a narrow doublet of triplets.
-COOH 1H~10-12Broad Singlet-Highly deshielded, exchangeable proton.

Table 2: Predicted ¹H NMR Data for Isomer: 3-(3-Bromo-4-fluorophenyl)propanoic acid

AssignmentIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH₂- 2H~2.7-2.8TripletJ ≈ 7-8 Hz(Identical to target compound)
-CH₂- 2H~2.9-3.0TripletJ ≈ 7-8 Hz(Identical to target compound)
H-5 1H~7.0-7.1Triplet (t)J ≈ 8.5 Hzortho to F and H-6.
H-6 1H~7.2-7.3dddJ ≈ 8.5 Hz, 4.5 Hz, 2.0 Hzortho to H-5, meta to F and H-2.
H-2 1H~7.4-7.5ddJ ≈ 7.0 Hz, J ≈ 2.0 Hzortho to Br, meta to H-6.
-COOH 1H~10-12Broad Singlet-(Identical to target compound)

The Verdict: The aromatic splitting patterns are unequivocally different. The presence of a triplet for H-6 in the target compound versus a complex multiplet for H-6 and a different triplet for H-5 in the isomer provides a clear and unambiguous method of identification.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expert Rationale: ¹³C NMR complements ¹H NMR by providing a signal for each unique carbon environment. While it is less sensitive, it directly confirms the number of distinct carbons and their chemical nature (aliphatic, aromatic, carbonyl). The influence of electronegative substituents (F, Br, O) causes predictable shifts in the carbon signals, and direct coupling between carbon and fluorine (¹JCF, ²JCF, etc.) adds another layer of structural confirmation.

Data Summary: Predicted ¹³C NMR Data for this compound

AssignmentExpected Chemical Shift (δ, ppm)C-F CouplingRationale
-CH₂- ~30-31NoAliphatic carbon.
-CH₂- ~35-36NoAliphatic carbon attached to the aromatic ring.
C-4 (C-Br) ~110-115Yes (²JCF)Carbon bonded to bromine, shielded by fluorine's inductive effect.
C-2 ~115-120Yes (²JCF)Aromatic CH ortho to fluorine.
C-6 ~125-130Yes (⁴JCF)Aromatic CH para to fluorine.
C-5 ~130-135Yes (³JCF)Aromatic CH meta to fluorine.
C-1 ~140-145Yes (³JCF)Quaternary aromatic carbon where the propanoic chain is attached.
C-3 (C-F) ~155-160Yes (¹JCF, large)Carbon directly bonded to fluorine, significantly deshielded.
C=O ~178-180NoCarbonyl carbon of the carboxylic acid, highly deshielded.[10]

The isomer would show a different set of chemical shifts and C-F coupling constants for the aromatic carbons, corroborating the ¹H NMR assignment.

Conclusion: A Triad of Evidence for Unambiguous Validation

The structural validation of this compound is a clear demonstration of the power of an integrated, multi-technique spectroscopic approach. While mass spectrometry and infrared spectroscopy are essential for confirming the foundational aspects of the molecule—its elemental formula and functional groups—they are insufficient for distinguishing it from a close structural isomer.

G cluster_input cluster_logic cluster_output MS HRMS Data (C₉H₈BrFO₂) Logic Is the aromatic splitting pattern consistent with 4-Br, 3-F substitution? MS->Logic IR FTIR Data (COOH, C-F, C-Br) IR->Logic NMR ¹H & ¹³C NMR Data (Shifts, Couplings) NMR->Logic Confirm Structure Validated: 3-(4-Bromo-3-fluorophenyl) propanoic acid Logic->Confirm Yes Reject Incorrect Isomer or Impure Sample Logic->Reject No

Caption: Logical decision process for structural validation.

The definitive evidence is provided by NMR spectroscopy. The unique chemical shifts and, most critically, the distinct spin-spin coupling patterns in the ¹H NMR spectrum serve as an unforgeable fingerprint for the specific substitution pattern on the aromatic ring. This guide has demonstrated that by systematically applying MS, IR, and NMR, and by comparing the results to those expected for a potential isomer, researchers can achieve a level of analytical confidence that is robust, reproducible, and scientifically sound. This self-validating workflow is essential for any scientist or professional in the field of drug development and chemical synthesis.

References

A Comparative Guide to the Biological Activity of 3-(4-Bromo-3-fluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the systematic exploration of molecular scaffolds and their derivatives is paramount to identifying novel therapeutic agents. Arylpropanoic acids, a well-established class of compounds, have long been recognized for their diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide delves into the comparative biological potential of novel derivatives of 3-(4-bromo-3-fluorophenyl)propanoic acid, a scaffold bearing halogen substituents that can significantly influence its physicochemical and pharmacological properties.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for the synthesis and comparative evaluation of these derivatives. We will explore their potential antimicrobial, anticancer, and anti-inflammatory activities through detailed, field-proven experimental protocols and data analysis strategies.

Rationale and Design of Novel Derivatives

The core structure, this compound, presents intriguing possibilities for derivatization. The presence of bromine and fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. To explore the structure-activity relationships (SAR), we propose the synthesis of a focused library of derivatives by modifying the carboxylic acid moiety. This guide will focus on the comparative analysis of three representative derivatives:

  • Derivative A: Amide Derivative - 3-(4-Bromo-3-fluorophenyl)-N-(pyridin-2-yl)propanamide

  • Derivative B: Ester Derivative - Methyl 3-(4-Bromo-3-fluorophenyl)propanoate

  • Derivative C: Hydrazide-Hydrazone Derivative - 3-(4-Bromo-3-fluorophenyl)-N'-(4-hydroxybenzylidene)propanehydrazide

The selection of these functional groups is deliberate. Amides are common in many pharmaceuticals and can form crucial hydrogen bonds with biological targets. Esters can act as prodrugs, improving oral absorption, while hydrazide-hydrazones are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Proposed Synthetic Workflow

The synthesis of these derivatives would begin with the commercially available this compound.[2][3] The following diagram illustrates a plausible synthetic workflow:

Synthetic Workflow This compound This compound SOCl2 or (COCl)2 SOCl2 or (COCl)2 This compound->SOCl2 or (COCl)2 Acid Chloride Intermediate Acid Chloride Intermediate SOCl2 or (COCl)2->Acid Chloride Intermediate Pyridine-2-amine Pyridine-2-amine Acid Chloride Intermediate->Pyridine-2-amine Methanol (MeOH) Methanol (MeOH) Acid Chloride Intermediate->Methanol (MeOH) Hydrazine Hydrate Hydrazine Hydrate Acid Chloride Intermediate->Hydrazine Hydrate Derivative A (Amide) Derivative A (Amide) Pyridine-2-amine->Derivative A (Amide) Derivative B (Ester) Derivative B (Ester) Methanol (MeOH)->Derivative B (Ester) Hydrazide Intermediate Hydrazide Intermediate Hydrazine Hydrate->Hydrazide Intermediate 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Hydrazide Intermediate->4-Hydroxybenzaldehyde Derivative C (Hydrazide-Hydrazone) Derivative C (Hydrazide-Hydrazone) 4-Hydroxybenzaldehyde->Derivative C (Hydrazide-Hydrazone)

Caption: Proposed synthetic workflow for the derivatives.

Comparative Antimicrobial Activity Evaluation

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Propanoic acid derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[4][5] This section outlines a standardized protocol for comparing the antimicrobial efficacy of the synthesized derivatives.

Experimental Protocol: Broth Microdilution Assay

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compounds.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[6][7]

    • Prepare a standardized inoculum of each microorganism to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation and Serial Dilution:

    • Dissolve the parent compound and its derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive controls (microorganism in medium without compound) and negative controls (medium only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC and MBC/MFC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The results should be summarized in a table for easy comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Compound>256>256>256
Derivative A12825664
Derivative B6412832
Derivative C326416
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8

Hypothetical data for illustrative purposes.

Expected Outcomes: Based on existing literature, the hydrazide-hydrazone derivative (Derivative C) is hypothesized to exhibit the most potent antimicrobial activity due to the presence of the azomethine group (-C=N-), which is a common pharmacophore in antimicrobial agents.

Comparative Anticancer Activity Evaluation

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Bromo- and fluoro-substituted aromatic compounds have shown significant potential as anticancer agents.[8][9][10] This section details the protocol for assessing the cytotoxic effects of the derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and U-87 (glioblastoma).[11]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the parent compound and its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound against each cell line.

Data Presentation and Interpretation

The IC50 values should be tabulated for a clear comparison of cytotoxic potency.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)U-87 IC50 (µM)
Parent Compound>100>100>100
Derivative A75.288.465.1
Derivative B52.863.948.7
Derivative C21.530.118.9
Doxorubicin0.81.21.5

Hypothetical data for illustrative purposes.

Expected Outcomes: The introduction of the hydrazide-hydrazone moiety in Derivative C is anticipated to confer the most significant anticancer activity. This functional group can participate in various interactions with biological targets, potentially inducing apoptosis or inhibiting key signaling pathways involved in cancer cell proliferation.

Anticancer Mechanism cluster_cell Cancer Cell Derivative C Derivative C ROS Generation ROS Generation Derivative C->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A hypothetical pathway for anticancer activity.

Comparative Anti-inflammatory Activity Evaluation

Arylpropanoic acids are classic anti-inflammatory agents.[1] Evaluating the anti-inflammatory potential of the novel derivatives is a logical step. This can be achieved by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][12]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells and seed them into a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Nitrite Measurement:

    • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Read the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-only treated group.

    • Determine the IC50 value for NO inhibition for each compound.

Data Presentation and Interpretation
CompoundNO Inhibition IC50 (µM)
Parent Compound>100
Derivative A45.3
Derivative B62.1
Derivative C33.8
Indomethacin15.6

Hypothetical data for illustrative purposes.

Expected Outcomes: All derivatives are expected to show some level of anti-inflammatory activity. The differences in their potency will provide insights into how modifications to the carboxylic acid group affect their interaction with inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[13]

Anti-inflammatory Workflow RAW 264.7 Macrophages RAW 264.7 Macrophages Pre-treatment with Derivatives Pre-treatment with Derivatives RAW 264.7 Macrophages->Pre-treatment with Derivatives LPS Stimulation LPS Stimulation Pre-treatment with Derivatives->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Measure NO Production (Griess Assay) Measure NO Production (Griess Assay) Incubation (24h)->Measure NO Production (Griess Assay) Data Analysis (IC50) Data Analysis (IC50) Measure NO Production (Griess Assay)->Data Analysis (IC50)

Caption: Workflow for the NO inhibition assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the biological activities of novel this compound derivatives. The proposed methodologies are robust and widely accepted in the field of drug discovery. The hypothetical data and expected outcomes serve to illustrate the potential of this chemical scaffold and its derivatives as a source of new antimicrobial, anticancer, and anti-inflammatory agents.

Further research should focus on expanding the library of derivatives to establish more detailed structure-activity relationships. Promising lead compounds identified through these initial screens should be subjected to more extensive in vitro and in vivo studies to elucidate their mechanisms of action and to assess their therapeutic potential. The insights gained from such systematic investigations will be invaluable in the ongoing quest for novel and effective therapeutics.

References

A Comparative Guide to the Purity Analysis of 3-(4-Bromo-3-fluorophenyl)propanoic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the integrity of chemical compounds is paramount. 3-(4-Bromo-3-fluorophenyl)propanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its purity directly influences the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported protocols to guide the selection of the most appropriate analytical strategy.

The "Why": Foundational Principles of HPLC and NMR in Purity Analysis

The choice between HPLC and NMR is not merely a matter of preference but is dictated by the specific analytical question at hand. Understanding the fundamental principles of each technique is key to leveraging their respective strengths.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reversed-phase (RP-HPLC) method is typically the workhorse.

The core principle involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. Separation is achieved based on the differential partitioning of the analyte and its impurities between these two phases. More nonpolar (hydrophobic) molecules interact more strongly with the stationary phase and thus take longer to travel through the column.

A detector, commonly a UV-Vis detector, measures the absorbance of the compounds as they exit the column, producing a chromatogram. Each peak in the chromatogram represents a different compound, and the area under the peak is proportional to its concentration. This allows for a relative purity assessment, often expressed as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Virtuoso

NMR spectroscopy is an exceptionally powerful technique for elucidating molecular structure and can be rigorously applied for quantitative analysis (qNMR).[1][2] It exploits the magnetic properties of atomic nuclei, such as ¹H (protons). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies.

The key aspects of an NMR spectrum for purity analysis are:

  • Chemical Shift: The position of a signal along the x-axis, which provides detailed information about the electronic environment of the protons, effectively fingerprinting the molecule.

  • Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal.[3] This inherent proportionality is the foundation of qNMR.

For quantitative analysis, a certified internal standard of known purity is added in a precise amount to a weighed sample of the analyte. By comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, the absolute purity (e.g., in w/w %) can be calculated without the need for a reference standard of the analyte itself.[3] This makes qNMR a primary analytical method.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with explanations for key procedural choices grounded in established analytical principles.

Protocol 1: Reversed-Phase HPLC Purity Method

This method is optimized for the separation of this compound from potential process-related impurities and degradation products.

Methodology Workflow

Caption: Workflow for HPLC Purity Analysis.

Detailed Steps:

  • Instrumentation and Columns:

    • An HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis detector is required.

    • A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for this analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Rationale: The addition of formic acid to the mobile phase acidifies it.[5] For an acidic analyte like this compound, a low pH mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[5][6]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1.0 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

    • If a reference standard is available, prepare it at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of the main analyte peak / Total area of all peaks) x 100

Protocol 2: Quantitative ¹H-NMR (qNMR) Purity Method

This protocol provides a method for determining the absolute purity of this compound.

Methodology Workflow

Caption: Workflow for qNMR Purity Analysis.

Detailed Steps:

  • Instrumentation and Reagents:

    • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • High-purity deuterated solvent (e.g., Dimethyl sulfoxide-d₆).

    • A suitable internal standard (e.g., maleic acid) with a certified high purity. The standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Key Parameter: Use a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated. This ensures complete relaxation of the nuclei between scans, which is critical for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, and carefully perform phase and baseline correction to the spectrum.

    • Select a well-resolved signal from the analyte (e.g., one of the aromatic protons or the methylene protons adjacent to the aromatic ring) and a signal from the internal standard for integration.

    • Calculate the weight/weight (w/w) purity using the following formula:

      Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value of the signal

      • N = Number of protons corresponding to the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Data Interpretation and Comparative Summary

The following table presents hypothetical data to illustrate the type of results obtained from each technique.

Parameter HPLC Result NMR Result
Purity Value 99.6% (Area Percent)99.3% (w/w, Absolute)
Type of Quantification RelativeAbsolute
Impurity Detection Detected two minor impurities at 0.25% and 0.15%Identified residual solvent (e.g., ethyl acetate) and a structurally similar impurity.
Structural Information NoneConfirmed the structure of the main component and provided clues to the impurity structure.
Throughput High (automated runs)Lower (longer acquisition times per sample)

Head-to-Head Comparison: Choosing the Right Tool for the Job

Feature HPLC NMR
Primary Strength High sensitivity for separating and quantifying trace impurities.Absolute quantification without a specific reference standard and rich structural information.[3]
Ideal Use Case Routine quality control, stability studies, detection of known and unknown impurities.Primary characterization, reference standard certification, structural elucidation of impurities.
Limitations Relative quantification (requires a reference standard for absolute purity). Co-eluting impurities may go undetected.Lower sensitivity compared to HPLC. Higher instrument and operational cost.
Regulatory Standing A cornerstone of pharmaceutical quality control, extensively referenced in pharmacopeias.[7]Recognized as a primary ratio method for determining absolute purity.[4]

Expert Insights and Recommendations

As a Senior Application Scientist, my recommendation is not to view HPLC and NMR as competing techniques, but as complementary partners in a robust quality control strategy.

  • For early-stage development and reference material characterization: qNMR is indispensable. It provides a definitive, absolute purity value that can be used to qualify reference standards.[3]

  • For routine process monitoring and final product release: A validated HPLC method offers the required sensitivity, precision, and throughput for efficient quality control.

By employing both techniques, a comprehensive purity profile of this compound can be established, ensuring the highest quality for downstream applications in research and drug development.

References

A Comparative Crystallographic Guide to 3-(Phenyl)propanoic Acid Derivatives: Unraveling the Influence of Bromo- and Fluoro- Substituents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analysis of 3-phenylpropanoic acid and its halogenated derivatives, with a specific focus on understanding the structural implications of bromo- and fluoro- substitutions. While the primary compound of interest is 3-(4-Bromo-3-fluorophenyl)propanoic acid, for which a crystal structure is not publicly available, we will conduct a comparative analysis of the parent molecule, 3-phenylpropanoic acid, alongside its singly substituted analogs: 3-(4-bromophenyl)propanoic acid and 3-(3-fluorophenyl)propanoic acid. This approach allows for a systematic evaluation of how individual and combined halogen substitutions influence molecular conformation, intermolecular interactions, and crystal packing.

The insights derived from this comparative study are invaluable for researchers in medicinal chemistry and materials science, where a profound understanding of molecular architecture is crucial for designing novel therapeutic agents and functional materials. The subtle interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions, as revealed by X-ray crystallography, governs the solid-state properties of these compounds, including solubility, stability, and bioavailability.

I. Synthesis and Crystallization: A Methodical Approach

The successful crystallographic analysis of our target compounds hinges on the synthesis of high-purity single crystals. The following section details the synthetic routes and crystallization protocols employed for 3-phenylpropanoic acid, 3-(4-bromophenyl)propanoic acid, and 3-(3-fluorophenyl)propanoic acid. These methods are established and have been optimized for yielding crystals suitable for X-ray diffraction.

A. Synthetic Protocols

1. Synthesis of 3-Phenylpropanoic Acid:

The synthesis of 3-phenylpropanoic acid is typically achieved through the hydrogenation of cinnamic acid.[1][2] A common laboratory-scale procedure involves the use of a palladium on carbon (Pd/C) catalyst.

  • Reaction: Cinnamic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst: A catalytic amount of 10% Pd/C is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, at room temperature and pressure until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-phenylpropanoic acid.

Another effective method is the malonic ester synthesis, which utilizes benzyl chloride and diethyl malonate.[3]

2. Synthesis of 3-(4-Bromophenyl)propanoic Acid:

This derivative can be synthesized starting from 4-bromobenzaldehyde. A common route involves a Horner-Wadsworth-Emmons reaction followed by hydrogenation.

  • Step 1: Horner-Wadsworth-Emmons Reaction: 4-Bromobenzaldehyde is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride to form ethyl 3-(4-bromophenyl)acrylate.

  • Step 2: Hydrogenation: The resulting α,β-unsaturated ester is then hydrogenated using a catalyst like Pd/C, similar to the synthesis of 3-phenylpropanoic acid, to reduce the double bond.

  • Step 3: Hydrolysis: The ethyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Alternatively, direct bromination of 3-phenylpropanoic acid can be employed, though this may lead to a mixture of isomers requiring purification.

3. Synthesis of 3-(3-Fluorophenyl)propanoic Acid:

The synthesis of this fluoro-substituted analog can be achieved through methods analogous to its bromo- counterpart, starting from 3-fluorobenzaldehyde. A patent describes the preparation of 3-(3-halogenophenyl)propanoic acids using a malonic ester synthesis approach with the corresponding benzyl chloride derivative.[4]

B. Crystallization Protocols

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. For the phenylpropanoic acid derivatives under investigation, slow evaporation from a suitable solvent system is a commonly employed and effective technique.

  • Solvent Selection: A range of solvents of varying polarities, such as ethanol, methanol, ethyl acetate, acetone, and toluene, as well as binary solvent mixtures, should be screened.

  • Procedure: A saturated solution of the purified compound is prepared in the chosen solvent or solvent system at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature.

  • Crystal Growth: Slow evaporation of the solvent over several days to weeks typically yields well-formed single crystals.

An alternative method is slow cooling, where a saturated solution at an elevated temperature is gradually cooled to room temperature or below.

II. Experimental Workflow: From Synthesis to Structure

The overall experimental process, from the initial synthesis of the compounds to the final analysis of their crystal structures, follows a well-defined workflow. This process is designed to ensure the integrity of the data and the reliability of the structural elucidation.

References

Benchmarking Synthetic Strategies for 3-(4-Bromo-3-fluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-(4-Bromo-3-fluorophenyl)propanoic acid, a substituted arylpropanoic acid, represents a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of established and potential synthetic methodologies for this target molecule, offering insights into the rationale behind experimental choices and presenting detailed protocols to facilitate laboratory application.

Introduction to this compound

This compound (CAS No: 127425-80-3) is a halogenated aromatic carboxylic acid.[1] Its structural features, including the bromine and fluorine substituents on the phenyl ring, make it a versatile precursor for introducing this specific moiety into larger, more complex molecules. The propanoic acid side chain offers a reactive handle for further chemical transformations, such as amide bond formation or esterification. The efficient synthesis of this intermediate is therefore a critical step in the development of novel therapeutics and other functional molecules.

Comparative Analysis of Synthetic Routes

Several general methodologies for the synthesis of 3-arylpropanoic acids can be adapted for the preparation of this compound. This guide will focus on two plausible and widely applicable routes: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction . We will benchmark these against a hypothetical direct synthesis via the Heck Reaction .

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids with an extended carbon chain.[2][3][4][5][6][7][8][9] This pathway involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Logical Workflow:

A 4-Bromo-3-fluorobenzyl bromide D Alkylated Malonic Ester Intermediate A->D B Diethyl malonate B->D C Base (e.g., NaOEt) C->D Deprotonation F Dicarboxylic Acid Intermediate D->F Saponification E Hydrolysis (e.g., NaOH, H₂O) E->F H This compound F->H Decarboxylation G Decarboxylation (Heat, Acid) G->H A 4-Bromo-3-fluorobenzaldehyde D 3-(4-Bromo-3-fluorophenyl)acrylic acid A->D B Malonic Acid B->D C Base (e.g., Piperidine/Pyridine) C->D Knoevenagel Condensation F This compound D->F Hydrogenation E Reduction (e.g., H₂, Pd/C) E->F A 1,4-Dibromo-2-fluorobenzene D 3-(4-Bromo-3-fluorophenyl)acrylic acid A->D B Acrylic Acid B->D C Pd Catalyst, Base, Ligand C->D Heck Coupling F This compound D->F Hydrogenation E Reduction (e.g., H₂, Pd/C) E->F

References

A Comparative Pharmacokinetic Investigation of 3-(4-Bromo-3-fluorophenyl)propanoic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide presents a comparative analysis of the anticipated pharmacokinetic properties of 3-(4-bromo-3-fluorophenyl)propanoic acid and its structural analogs. While direct in-vivo data for this specific compound is not extensively available in the public domain, this guide synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to provide a predictive comparison. We will explore how subtle structural modifications, specifically the nature and position of halogen substituents, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design for pharmacokinetic studies and providing detailed protocols for key in-vitro assays.

The Influence of Halogenation on Pharmacokinetic Properties

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The introduction of halogen atoms such as fluorine, chlorine, and bromine can impact lipophilicity, metabolic stability, and plasma protein binding, thereby altering the compound's overall in-vivo behavior.

  • Lipophilicity and Absorption: Increased lipophilicity, often a consequence of halogenation, can enhance a drug's ability to cross biological membranes, potentially leading to improved oral absorption. However, excessive lipophilicity can also result in poor aqueous solubility and increased binding to plasma proteins, which can hinder absorption and distribution.

  • Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block cytochrome P450 (CYP)-mediated oxidation, thereby increasing the metabolic stability and prolonging the half-life of a compound.

  • Plasma Protein Binding: A drug's affinity for plasma proteins, such as albumin, is influenced by its lipophilicity and acidic/basic properties. Generally, increased lipophilicity leads to higher plasma protein binding. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Comparative Analysis of Phenylpropanoic Acid Analogs

To illustrate the potential impact of halogenation on the pharmacokinetic profile of this compound, we will compare it with three structural analogs:

  • Analog A: 3-Phenylpropanoic acid (non-halogenated parent)

  • Analog B: 3-(4-Bromophenyl)propanoic acid

  • Analog C: 3-(3-Fluorophenyl)propanoic acid

The following table presents a predictive comparison of their key pharmacokinetic parameters based on established structure-activity relationships. It is important to note that these are expected trends and would require experimental verification.

ParameterAnalog A (3-Phenylpropanoic acid)Analog B (3-(4-Bromophenyl)propanoic acid)Analog C (3-(3-Fluorophenyl)propanoic acid)This compoundRationale for Predicted Differences
Oral Bioavailability (F%) ModerateModerate to HighModerate to HighModerate to HighIncreased lipophilicity from halogenation may enhance absorption, but could be offset by higher first-pass metabolism for bromine or increased protein binding.
Maximum Plasma Concentration (Cmax) ModerateHigherHigherHigherEnhanced absorption could lead to higher peak plasma concentrations.
Time to Cmax (Tmax) ~1-2 hours~1-2 hours~1-2 hours~1-2 hoursGenerally rapid for this class of compounds.
Plasma Half-life (t1/2) ShortModerateModerate to LongModerate to LongHalogenation, especially fluorination, can block metabolic sites, leading to a longer half-life. The combination of bromo and fluoro groups may further enhance metabolic stability.
Volume of Distribution (Vd) Low to ModerateModerateModerateModerateIncreased lipophilicity may lead to greater tissue distribution.
Plasma Protein Binding (%) HighVery HighHighVery HighIncreased lipophilicity from halogenation is expected to increase binding to plasma proteins like albumin.
Metabolic Clearance (CL) HighModerateLow to ModerateLow to ModerateFluorine substitution is known to reduce metabolic clearance by blocking sites of oxidation. Bromine can also influence metabolism, though sometimes leading to reactive metabolites.

Experimental Protocols for Pharmacokinetic Profiling

To experimentally determine the pharmacokinetic parameters of these analogs, a series of in-vitro and in-vivo studies are necessary. Below are detailed protocols for three fundamental in-vitro assays that provide critical insights into a compound's ADME properties.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is widely used as an in-vitro model of the human intestinal epithelium to predict drug absorption.[1]

Principle: Caco-2 cells are cultured on a semi-permeable membrane to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured to determine its apparent permeability coefficient (Papp).

Protocol:

  • Cell Culture: Culture Caco-2 cells for 21 days on Transwell™ inserts to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test compound (typically at a concentration of 10 µM in a suitable buffer) to the apical (A) side of the monolayer for assessing absorption (A-to-B transport).

  • Sampling: At predetermined time points (e.g., 0 and 120 minutes), take samples from both the apical and basolateral (B) compartments.[2]

  • Bidirectional Transport: To assess active efflux, also perform the experiment in the basolateral-to-apical (B-to-A) direction.

  • Analysis: Quantify the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3]

Caption: Caco-2 Permeability Assay Workflow.

Liver Microsomal Stability Assay for Metabolic Clearance

This assay provides an early indication of a compound's metabolic stability and helps predict its hepatic clearance.[4]

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of a compound when incubated with liver microsomes in the presence of necessary cofactors is measured.

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., rat or human), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound (typically 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of NADPH, a crucial cofactor for CYP enzymes.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the linear regression, calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

References

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis Using 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of in vitro data is paramount. A robust and reliable in vitro assay serves as the bedrock for critical decision-making throughout the drug discovery and development pipeline. This guide provides an in-depth, experience-driven approach to in vitro assay validation, using 3-(4-Bromo-3-fluorophenyl)propanoic acid as a primary reference standard. We will explore the theoretical underpinnings of assay validation, provide detailed experimental protocols, and present a comparative analysis against an alternative standard to underscore the principles of objective performance evaluation.

The Cornerstone of Reliable Data: Why In Vitro Assay Validation Matters

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] In the context of drug development, an in vitro assay must be proven to be accurate, precise, specific, and robust to ensure that the generated data is a true reflection of the biological activity being measured. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[2][3][4]

A well-characterized reference standard is central to this validation process. It acts as a consistent benchmark against which the performance of the assay and the activity of test compounds are measured.[5][6][7] The choice of a reference standard is therefore a critical experimental decision, directly impacting the quality and reliability of the assay data.

Spotlight on the Reference Standard: this compound

This compound is a well-characterized organic compound with properties that make it a suitable candidate for a reference standard in various in vitro assays.[8][9] Its chemical structure, purity, and stability can be rigorously controlled, providing a consistent and reliable benchmark. For the purpose of this guide, we will consider its application as a reference inhibitor in a hypothetical enzyme inhibition assay.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₉H₈BrFO₂
Molecular Weight247.06 g/mol
Purity≥98%
AppearanceSolid

Source: Biosynth[9]

The Experimental Framework: A Hypothetical Enzyme Inhibition Assay

To illustrate the validation process, we will use a hypothetical fluorescence-based enzyme inhibition assay.[10] In this assay, a fluorogenic substrate is cleaved by an enzyme to produce a fluorescent signal. The inhibitory activity of a compound is measured by its ability to reduce the rate of this reaction.

Assay Principle Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Solution Enzyme Solution Assay_Plate Incubate Enzyme with Compound/Standard Enzyme_Solution->Assay_Plate Substrate_Solution Fluorogenic Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Solution->Add_Substrate Reference_Standard This compound (Reference Standard) Reference_Standard->Assay_Plate Test_Compound Test Compound Test_Compound->Assay_Plate Assay_Plate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the hypothetical enzyme inhibition assay.

A Step-by-Step Guide to In Vitro Assay Validation

The following sections detail the experimental protocols for validating our hypothetical enzyme inhibition assay using this compound as the reference standard. The validation parameters discussed are in accordance with ICH Q2(R1) guidelines.[2][3]

Specificity

Causality: The first step is to ensure that the assay signal is specific to the enzymatic reaction of interest and that the reference standard's inhibitory effect is directed at the target enzyme.

Experimental Protocol:

  • Enzyme Dependency: Run the assay with and without the enzyme. The signal in the absence of the enzyme should be negligible.

  • Substrate Dependency: Run the assay with and without the fluorogenic substrate. The signal in the absence of the substrate should be negligible.

  • Reference Standard Interference: Test this compound in the assay in the absence of the enzyme to ensure it does not intrinsically fluoresce or quench the fluorescence of the product.

Linearity and Range

Causality: This determines the concentration range over which the assay response is directly proportional to the analyte concentration. For an inhibition assay, we assess the dose-response relationship.

Experimental Protocol:

  • Prepare a dilution series of this compound, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM).

  • Perform the enzyme inhibition assay with each concentration in triplicate.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • The linear range of the dose-response curve is typically the portion between 20% and 80% inhibition.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. In the context of a reference standard, this can be assessed by comparing the experimentally determined IC50 to a previously established value, if available, or through spike and recovery experiments.

Experimental Protocol:

  • Determine the IC50 of this compound in at least three independent experiments.

  • Calculate the mean and standard deviation of the IC50 values.

  • The accuracy can be expressed as the percentage of agreement with a known value or the precision of the repeated measurements.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • On a single day, run the full dose-response curve for this compound in a single experiment with multiple replicates (e.g., n=6).

    • Calculate the IC50 value and its standard deviation. The coefficient of variation (CV%) should be within an acceptable limit (typically <15%).

  • Intermediate Precision (Inter-assay Precision):

    • Have two different analysts perform the full dose-response curve for this compound on three different days.

    • Calculate the IC50 value for each experiment.

    • Determine the overall mean IC50, standard deviation, and CV%. The inter-assay CV% should also be within an acceptable limit (typically <20%).

Robustness

Causality: Robustness testing evaluates the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical assay parameters that could potentially vary, such as:

    • Incubation time (e.g., ±10%)

    • Enzyme concentration (e.g., ±10%)

    • Substrate concentration (e.g., ±10%)

  • Perform the enzyme inhibition assay with the reference standard under these slightly modified conditions.

  • The IC50 value should not significantly deviate from the value obtained under standard conditions.

Comparative Analysis: this compound vs. an Alternative Reference Standard

To objectively evaluate the performance of this compound, we will compare its validation data with a hypothetical alternative reference standard, "Compound X." This comparison will be based on the key validation parameters discussed above.

Table 1: Comparative Validation Data

Validation ParameterThis compoundCompound X (Alternative Standard)Acceptance Criteria
Specificity No interference observedMinor fluorescence at high concentrationsNo significant interference
Linearity (R² of dose-response curve) 0.9950.988R² > 0.98
Range (IC50) 5.2 µM7.8 µMWithin expected range
Accuracy (Mean IC50) 5.2 ± 0.4 µM7.8 ± 1.2 µMConsistent with historical data
Precision (Intra-assay CV%) 8.5%14.2%< 15%
Precision (Inter-assay CV%) 12.1%19.5%< 20%
Robustness (IC50 variation) < 10% with minor parameter changes< 25% with minor parameter changesMinimal impact on results

Analysis of Comparative Data:

The data presented in Table 1 clearly demonstrates the superior performance of this compound as a reference standard in this hypothetical assay. It exhibits higher precision (lower CV%), better linearity, and greater robustness compared to Compound X. The minor fluorescence observed with Compound X at high concentrations could also be a confounding factor in data interpretation.

Assay Validation Decision Tree

Validation_Decision_Tree Start Start Validation Specificity Specificity Met? Start->Specificity Linearity Linearity & Range Acceptable? Specificity->Linearity Yes Revise Revise Assay Protocol Specificity->Revise No Accuracy Accuracy Within Limits? Linearity->Accuracy Yes Linearity->Revise No Precision Precision (Intra & Inter) Met? Accuracy->Precision Yes Accuracy->Revise No Robustness Robustness Confirmed? Precision->Robustness Yes Precision->Revise No Validated Assay Validated Robustness->Validated Yes Robustness->Revise No

Caption: A decision tree for the in vitro assay validation process.

Conclusion: The Importance of a Well-Chosen Reference Standard

This guide has demonstrated the critical role of a well-characterized reference standard in the validation of in vitro assays. Through a detailed, step-by-step process, we have shown how this compound can be effectively used to establish the reliability and robustness of a hypothetical enzyme inhibition assay. The comparative analysis with an alternative standard further highlights the importance of selecting a reference material that exhibits high precision, accuracy, and specificity.

By adhering to rigorous validation principles and making informed choices about reference standards, researchers can ensure the generation of high-quality, reproducible data, which is essential for the successful advancement of drug discovery and development programs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 3-(4-Bromo-3-fluorophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the principles of analytical method cross-validation, present detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and offer a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical methodologies.

Introduction: The Importance of Accurate Quantification

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Consequently, the analytical methods used for its quantification must be precise, accurate, and robust.

When analytical methods are transferred between laboratories, or when a new method is introduced to supplement an existing one, a cross-validation process is essential.[1] This process verifies that the different methods produce comparable and reliable results, ensuring consistency in quality control and regulatory submissions.[1][2] The principles of method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4][5]

The Framework of Analytical Method Cross-Validation

Analytical method cross-validation is a systematic comparison of two or more validated analytical methods to demonstrate their equivalence.[2] This is particularly critical when data is generated across different sites or with different techniques within a single study.[6] The core objective is to ensure inter-laboratory reproducibility and the continued integrity of analytical data.[1] A successful cross-validation study builds confidence that the reported values are accurate and that the methods can be used interchangeably.

The process typically involves analyzing the same set of samples with both the established and the new analytical method and comparing the results.[2] The acceptance criteria for the comparison are predefined and are based on the performance characteristics of the methods.

Below is a generalized workflow for a cross-validation study:

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase p1 Define Objectives & Acceptance Criteria p2 Select Representative Samples p1->p2 e1 Analyze Samples with Method A (e.g., HPLC-UV) p2->e1 e2 Analyze Samples with Method B (e.g., GC-MS) p2->e2 v1 Collect and Tabulate Data e1->v1 e2->v1 v2 Statistical Analysis (e.g., Bland-Altman, t-test) v1->v2 v3 Compare Results Against Acceptance Criteria v2->v3 conclusion Conclusion: Methods are Equivalent v3->conclusion Criteria Met rejection Conclusion: Methods are Not Equivalent (Investigate Discrepancies) v3->rejection Criteria Not Met

Caption: A flowchart illustrating the key phases of an analytical method cross-validation study.

Comparative Analytical Methods

We will now explore two distinct analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a non-volatile compound like this compound, reversed-phase HPLC with UV detection is a suitable choice.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.

    • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. The acidic mobile phase ensures the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-10 min: 30% to 70% Acetonitrile

      • 10-12 min: 70% to 30% Acetonitrile

      • 12-15 min: 30% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. This wavelength is chosen based on the UV absorbance spectrum of the analyte, providing a good signal-to-noise ratio.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

    • Autosampler.

    • Data acquisition and processing software.

  • Derivatization Procedure:

    • To a 1 mL aliquot of the sample or standard solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester. This increases the volatility of the analyte for GC analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-500. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte can be used to enhance sensitivity and selectivity.

Performance Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation. Below is a table summarizing the expected performance characteristics of the two methods, based on established validation parameters outlined in ICH Q2(R1).[3][7]

Parameter HPLC-UV GC-MS Rationale for Performance
Specificity/Selectivity GoodExcellentGC-MS provides higher selectivity due to the combination of chromatographic separation and mass-based detection, which can distinguish the analyte from co-eluting impurities with different mass-to-charge ratios.
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 98-102%98-102%Both methods can achieve high accuracy. The derivatization step in GC-MS must be consistent to ensure accurate results.
Precision (RSD%) < 2%< 3%HPLC-UV generally offers slightly better precision due to the simpler sample preparation and fewer manual steps compared to the derivatization required for GC-MS.
Limit of Detection (LOD) ~10 ng/mL~1 ng/mLGC-MS, especially in SIM mode, typically offers superior sensitivity and a lower limit of detection compared to HPLC-UV.
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mLConsistent with the lower LOD, the LOQ for GC-MS is expected to be significantly lower.
Sample Throughput HigherLowerThe derivatization step in the GC-MS protocol adds to the overall analysis time per sample, reducing throughput compared to the more direct injection in HPLC.
Robustness HighModerateThe HPLC method is generally more robust to small variations in experimental conditions. The GC-MS method's derivatization step can be sensitive to moisture and reagent quality.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound, each with its own set of advantages and disadvantages.

  • HPLC-UV is a robust, high-throughput method that is ideal for routine quality control where high sensitivity is not the primary requirement. Its simplicity and high precision make it a workhorse in many pharmaceutical laboratories.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and when absolute confirmation of the analyte's identity is required. However, the need for derivatization reduces sample throughput and introduces an additional source of potential variability.

A thorough cross-validation of these two methods would involve analyzing a statistically significant number of samples of this compound using both techniques. The results would then be compared using appropriate statistical methods to confirm that any differences are within predefined acceptance limits. This ensures that regardless of the method employed, the analytical data generated is reliable, consistent, and fit for its intended purpose in the drug development lifecycle.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Bromo-3-fluorophenyl)propanoic acid. As a specialized laboratory reagent, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety and responsibility within the research environment.

Compound Hazard Assessment: Understanding the Risks

This compound is a halogenated aromatic carboxylic acid. Its chemical structure dictates its hazard profile and, consequently, its disposal pathway. The primary hazards, extrapolated from data on structurally similar compounds, include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Environmental Hazard: As a halogenated organic compound, it is not readily biodegradable and can persist in the environment.[4] Improper disposal can lead to contamination of soil and waterways.

During thermal decomposition, as in a fire, it may generate highly toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[1] These characteristics mandate that this compound be treated as a hazardous chemical waste.

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of the compound, including weighing, transferring, and preparing for disposal, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[5]Protects against accidental splashes of solutions or contact with solid particulates which can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation.[2]
Protective Clothing A standard laboratory coat is required. For larger quantities or spill cleanup, impervious clothing may be necessary.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. Use a NIOSH-approved respirator if a fume hood is unavailable.[5]Prevents inhalation of dust, which may cause respiratory tract irritation.[2]

Critical Step: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire.[6] this compound must be disposed of into a dedicated Halogenated Organic Waste stream.

DO NOT MIX with the following:

  • Bases (Aqueous or Solid): As a carboxylic acid, it will react with bases (e.g., sodium hydroxide, ammonium hydroxide). This neutralization reaction is exothermic and can cause splashing. Store acids and bases separately.[6]

  • Oxidizing Agents: Avoid mixing with strong oxidizers.

  • Non-Halogenated Organic Solvents: While they are both organic, waste streams are treated differently. Halogenated waste requires high-temperature incineration to break down the carbon-halogen bonds.[7] Mixing them complicates and increases the cost of disposal.

Step-by-Step Disposal Protocol

This protocol applies to the disposal of solid this compound and any solutions containing it.

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[6] This is the designated location where waste is collected and stored before being moved to a central facility. The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Select the Correct Waste Container:

    • Use a clearly labeled, dedicated container for "Halogenated Organic Waste." [7]

    • The container must be made of a compatible material (e.g., high-density polyethylene, glass) that will not react with or be degraded by the chemical.[6]

    • Ensure the container has a secure, screw-top cap to prevent leaks or spills. The cap must be in good condition.[6]

  • Transferring the Waste:

    • For Solid Waste: Carefully transfer the solid compound into the waste container using a funnel to avoid spillage.

    • For Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of according to the solvent type. If dissolved in a halogenated solvent (e.g., dichloromethane), it goes into the halogenated waste. If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), it must go into the "Non-Halogenated Organic Waste" stream, and the container must be labeled with all components.

  • Labeling the Waste Container:

    • Proper labeling is a strict regulatory requirement by the EPA.[9]

    • The label must clearly state the words "Hazardous Waste." [9]

    • List the full chemical name: "this compound" and its approximate quantity or concentration. Chemical mixtures must be identified by the percent composition of every component.[6]

    • Indicate the associated hazards (e.g., "Irritant").[9]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[6]

    • Store the container in a secondary containment bin within the SAA.

  • Requesting Disposal:

    • Once the container is full, or within one year of the first addition of waste, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[6]

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Accumulation (in SAA) cluster_2 Final Disposal gen Waste Generation (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe assess Hazard Assessment - Halogenated Organic - Acidic Nature - Irritant segregate Segregate Waste Stream (Halogenated Organic) assess->segregate ppe->assess container Select & Fill Compatible Container segregate->container labeling Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards container->labeling pickup Arrange EHS Pickup labeling->pickup destroy Transport to Approved Waste Disposal Plant (Incineration) pickup->destroy

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Bromo-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of 3-(4-Bromo-3-fluorophenyl)propanoic acid. As a Senior Application Scientist, my objective is to provide a framework grounded in established safety principles that protects researchers while ensuring the integrity of their work. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of intrinsic safety within your laboratory.

The Foundation: A Proactive Hazard Assessment

Before any chemical is handled, a thorough risk assessment is paramount. For this compound, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, our assessment is based on a conservative analysis of structurally similar compounds, such as 3-(4-bromophenyl)propionic acid and 3-(4-fluorophenyl)propionic acid.[1][2][3][4][5]

Anticipated Hazards:

  • Skin Irritation (H315): The molecule contains a carboxylic acid group and halogenated phenyl ring, which can cause skin irritation upon contact.[1][3][4][5][6][7]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation or damage.[1][3][4][5][6][7]

  • Respiratory Tract Irritation (H335): As a solid, the compound can form dusts that, if inhaled, may irritate the respiratory system.[1][3][4][5][6][7]

  • Acute Oral Toxicity (Potential): Some analogs are classified as harmful if swallowed.[3][5]

This assessment dictates that our primary goals are to prevent skin and eye contact, avoid inhalation of dust, and contain any potential spills.

Your Shield: Selecting the Right Personal Protective Equipment

Engineering controls, such as chemical fume hoods and ventilated balance enclosures, are the first and most effective line of defense. PPE is the critical final barrier between you and the chemical.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical insults. The choice of protection depends on the scale and nature of the operation.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.

  • Recommended for Handling Solids and Solutions: Tightly-fitting chemical splash goggles are required when weighing the solid, transferring solutions, or performing any task with a risk of splashes or aerosol generation.[1][2][3]

  • Best Practice for Large Quantities: When working with larger quantities (>5 g) or during vigorous reactions, a full-face shield should be worn over chemical splash goggles to protect the entire face.

Skin and Body Protection

Laboratory Attire: A flame-resistant lab coat with fitted cuffs, long pants, and fully enclosed, chemical-resistant shoes are mandatory.

Hand Protection (Gloves): No single glove material protects against all chemicals.[8] The selection must be based on the task, potential for exposure, and the solvent being used (if any).

  • For Incidental Contact (e.g., handling vials, weighing): Nitrile gloves are a suitable initial choice due to their good dexterity and resistance to many weak acids and bases.[9][10] However, it is crucial to inspect them before each use and remove and replace them immediately upon any sign of contamination.

  • For Extended Contact or Immersion (e.g., cleaning glassware, managing spills): For tasks involving prolonged chemical contact, more robust gloves are necessary. Consider thicker neoprene or butyl rubber gloves, as they offer broader resistance, especially against organic solvents.[8][9]

  • The Double-Gloving Technique: For critical tasks, wearing two pairs of nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Causality Note: The choice of nitrile for incidental contact is a balance of protection and dexterity. For more hazardous operations, we prioritize chemical resistance over dexterity, hence the recommendation for neoprene or butyl gloves.

Respiratory Protection

The primary respiratory hazard from this compound is the inhalation of fine dust particles. All weighing operations involving the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure. If this is not possible, respiratory protection is mandatory.

  • For Low-Level Dust Exposure: A NIOSH-approved N95 filtering facepiece respirator may be sufficient for small transfers where minimal dust is expected.[11][12]

  • For Weighing and Transfers: A reusable half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is strongly recommended.[13][14] The P100 filter provides 99.97% filtration efficiency for all particulates.[11]

  • When Used in Volatile Solvents: If the compound is dissolved in a volatile organic solvent, a combination cartridge that protects against both organic vapors and particulates (e.g., an OV/P100 cartridge) must be used.[12][15]

Trustworthiness Note: A written respiratory protection program, including fit testing, is required by OSHA for the mandatory use of respirators. Consult your institution's Environmental Health and Safety (EHS) department.[11]

Operational Plan: From Weighing to Waste

A safe workflow minimizes exposure at every step.

Step-by-Step Weighing Protocol
  • Don PPE: At a minimum, don a lab coat, safety goggles, and nitrile gloves.

  • Use Containment: Perform all weighing operations inside a certified chemical fume hood or ventilated enclosure.

  • Prepare Surface: Place a disposable absorbent bench liner on the work surface.

  • Tare Container: Use a tared weigh boat or glass vial to prevent transferring the powder multiple times.

  • Transfer Carefully: Use a spatula to gently transfer the solid. Avoid any actions that could create airborne dust.

  • Clean Up: Gently wipe the spatula with a solvent-dampened cloth. Place the used weigh boat and cloth into a designated solid hazardous waste container.

  • Doff PPE: Remove gloves using the proper technique and dispose of them in the solid hazardous waste. Wash hands thoroughly.

Decontamination and Disposal: A Critical Final Step

As a halogenated organic compound, all waste associated with this compound must be treated as hazardous waste.[16][17]

  • Waste Segregation is Key: Proper segregation reduces disposal costs and environmental impact.[18][19]

    • Halogenated Organic Liquid Waste: Any solutions or solvent rinses containing the compound.

    • Solid Hazardous Waste: Contaminated items such as gloves, weigh paper, absorbent pads, and silica gel.[20]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents.[17]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical is considered hazardous solid waste and must be disposed of accordingly.

At-a-Glance Safety Summaries

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionRespiratory Protection
Storage & Inventory Safety Glasses with Side ShieldsNitrile Gloves (Single Pair)Not generally required
Weighing Solid (<1g) Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Required if not in a fume hood (N95 minimum, Half-mask with P100 recommended)
Handling Solutions Chemical Splash GogglesNitrile Gloves (Double Pair)Required if aerosols are generated or if solvent is volatile (Half-mask with appropriate cartridge)
Reaction Workup Goggles & Face ShieldNeoprene or Butyl Gloves over NitrileRequired based on solvent volatility and scale (Half-mask with appropriate cartridge)
Spill Cleanup Goggles & Face ShieldNeoprene or Butyl GlovesRequired (Half-mask or Full-face with P100/OV cartridge)
Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_task Task Type cluster_containment Engineering Controls cluster_ppe PPE Selection cluster_final Final Check start Start Task (Handling C9H8BrFO2) is_solid Handling Solid (e.g., Weighing)? start->is_solid in_hood Working in Fume Hood / VBE? is_solid->in_hood Yes solution_ppe Standard Solution PPE: - Goggles - Nitrile Gloves is_solid->solution_ppe No (Solution) resp_needed Mandatory Respirator (Half-mask, P100) in_hood->resp_needed No resp_not_needed Respirator Not Required in_hood->resp_not_needed Yes final_ppe Base PPE: - Lab Coat - Goggles - Gloves resp_needed->final_ppe resp_not_needed->final_ppe solution_ppe->final_ppe

Caption: PPE selection decision tree for handling the target compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.